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Core Science & Biosynthesis

Foundational

Comprehensive Technical Guide on 2-(4-Chloro-3-nitrophenyl)ethanol: Physicochemical Profiling, Synthetic Methodologies, and Applications in Drug Discovery

Executive Summary In modern medicinal chemistry and process research, the strategic selection of bifunctional and trifunctional building blocks is paramount for the efficient assembly of complex Active Pharmaceutical Ing...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry and process research, the strategic selection of bifunctional and trifunctional building blocks is paramount for the efficient assembly of complex Active Pharmaceutical Ingredients (APIs). 2-(4-Chloro-3-nitrophenyl)ethanol (CAS: 89979-05-5) stands out as a highly privileged intermediate. Characterized by a primary aliphatic alcohol, an electron-deficient aryl chloride, and an easily reducible nitro group, this scaffold offers orthogonal synthetic handles. This whitepaper provides an in-depth analysis of its physicochemical properties, mechanistic reactivity, validated synthetic protocols, and its critical role in the development of cutting-edge oncology therapeutics.

Physicochemical Properties & Molecular Profiling

Understanding the thermodynamic and solubility profile of 2-(4-Chloro-3-nitrophenyl)ethanol is essential for optimizing reaction conditions and downstream purifications[1]. The electron-withdrawing nature of the nitro group significantly polarizes the molecule, impacting both its solubility and its chromatographic behavior.

PropertyValue / Description
Chemical Name 2-(4-Chloro-3-nitrophenyl)ethanol
CAS Registry Number 89979-05-5
Molecular Formula C8H8ClNO3
Molecular Weight 201.61 g/mol
Appearance Light yellow to pale brown crystalline solid or viscous liquid
Solubility Profile Soluble in THF, DCM, EtOAc, and MeOH; Insoluble in water
Reactivity Classification Electrophilic at C1' (post-activation), SNAr active at C4, Reducible at C3

Chemical Reactivity & Mechanistic Pathways

The utility of 2-(4-Chloro-3-nitrophenyl)ethanol stems from its highly predictable and chemoselective reactivity axes. As a Senior Application Scientist, mapping these pathways is the first step in designing a retrosynthetic strategy.

  • Nucleophilic Aromatic Substitution (SNAr) at C4: The strong electron-withdrawing effect of the ortho-nitro group lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the aromatic ring. This activates the C-Cl bond, allowing for facile displacement by amines, thiols, or alkoxides under mild basic conditions.

  • Hydroxyl Manipulations at C1': The primary alcohol acts as a versatile tether. It can be oxidized to an aldehyde or carboxylic acid, or converted into a superior leaving group (e.g., mesylate, tosylate, or halide) to facilitate aliphatic nucleophilic substitutions.

  • Nitro Group Reduction at C3: Following SNAr or aliphatic coupling, the nitro group is typically reduced to an aniline using catalytic hydrogenation (Pd/C, H2) or dissolving metal reduction (Fe/HCl). The resulting aniline is a prime nucleophile for urea formation, amide coupling, or cyclization into heterocycles like benzimidazoles.

ReactivityMap Core 2-(4-Chloro-3-nitrophenyl)ethanol (Bifunctional Core) SNAr SNAr at C4 (Nucleophilic Substitution) Core->SNAr Amines/Alkoxides NitroRed Nitro Reduction at C3 (Aniline Formation) Core->NitroRed Pd/C, H2 or Fe/HCl OHAct Hydroxyl Activation (Mesylation/Halogenation) Core->OHAct MsCl/Et3N or SOCl2 Oxidation Oxidation (Aldehyde/Acid Formation) Core->Oxidation Dess-Martin or Jones

Fig 1: Chemoselective reactivity pathways of 2-(4-Chloro-3-nitrophenyl)ethanol.

Synthetic Methodologies & Experimental Protocols

Chemoselective Borane Reduction of 4-Chloro-3-nitrophenylacetic acid

Objective: Synthesize 2-(4-Chloro-3-nitrophenyl)ethanol from its corresponding carboxylic acid while strictly preserving the aryl chloride and nitro functionalities[2].

Mechanistic Causality & Reagent Selection: Standard hydride donors like Lithium Aluminum Hydride (LiAlH4) are strictly contraindicated here; they will indiscriminately reduce the nitro group to an azo/azoxy species or an amine, and potentially trigger hydrodehalogenation of the aryl chloride. Borane-Tetrahydrofuran (BH3·THF) is selected due to its unique electrophilic nature, which provides exquisite chemoselectivity for electron-rich carboxylic acids over electron-deficient nitroarenes and haloarenes.

Step-by-Step Self-Validating Protocol:

  • System Preparation: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet. Add 4-chloro-3-nitrophenylacetic acid (10.0 g, 46.4 mmol) and anhydrous THF (90 mL). Stir until a homogeneous solution is achieved.

  • Thermal Control: Submerge the reaction flask in an ice-water bath (0 °C).

    • Causality: Borane reduction is highly exothermic. Strict thermal control prevents localized superheating that could degrade the sensitive nitro group.

  • Reagent Addition: Dropwise add BH3·THF (1.0 M in THF, 70 mL, 70.0 mmol, 1.5 eq) via a syringe pump over 45 minutes[2].

  • Reaction Propagation & Monitoring: Remove the ice bath and allow the reaction to warm to ambient temperature (20–25 °C). Stir for 4 hours.

    • Self-Validation Check: Perform Thin Layer Chromatography (TLC) using Hexanes/EtOAc (7:3). The starting material (Rf ~0.1, UV active) must completely disappear, replaced by a distinct new product spot (Rf ~0.4, UV active).

  • Quenching Sequence: Recool the system to 0 °C. Carefully add methanol (20 mL) dropwise.

    • Self-Validation Check: Vigorous effervescence (H2 gas evolution) will occur immediately. Continue the dropwise addition until gas evolution entirely ceases.

    • Causality: Methanol safely quenches residual unreacted BH3 and solvolyzes the intermediate trialkylborate esters, liberating the free target alcohol.

  • Workup & Isolation: Concentrate the mixture under reduced pressure. Dissolve the crude residue in EtOAc (150 mL) and wash sequentially with 1N HCl (50 mL), saturated aqueous NaHCO3 (50 mL), and brine (50 mL). Dry the organic layer over anhydrous Na2SO4, filter, and concentrate to yield 2-(4-Chloro-3-nitrophenyl)ethanol as a pale yellow solid/oil (>90% yield).

Applications in Drug Discovery

The orthogonal reactivity of the 4-chloro-3-nitrophenyl scaffold makes it a highly prized intermediate in the synthesis of advanced therapeutics.

  • Immuno-Oncology Agents: This compound serves as a critical precursor for complex arylpyrazole scaffolds. According to process chemistry developments published by[3], derivatives of 1-(4-chloro-3-nitrophenyl)ethan-1-one (readily accessed via the oxidation of the ethanol derivative) are utilized to construct highly functionalized pyrazoles. These are key intermediates in the synthesis of the immuno-oncology agonist BMS-986299, achieved via a [3+2] cyclization with hydrazines[3].

  • Kinase Inhibitors (Targeted Cancer Therapy): In the pursuit of novel treatments for metastatic triple-negative breast cancer, researchers at the [4] utilized the 4-chloro-3-nitrophenyl motif to develop potent FGFR1 inhibitors. In this workflow, the nitro group is reduced to an aniline and reacted with specific isocyanates to form a urea pharmacophore. Concurrently, the ethanol-derived side chain acts as a critical structural linker to lipophilic diphenyl alkyl tails, significantly enhancing the molecule's binding affinity within the kinase domain[4].

Analytical Characterization & Quality Control

To ensure the structural integrity and purity of the synthesized 2-(4-Chloro-3-nitrophenyl)ethanol before downstream API integration, the following Quality Control (QC) parameters are standard:

  • 1H NMR (400 MHz, CDCl3): δ 7.85 (d, J = 2.1 Hz, 1H, Ar-H ortho to NO2), 7.48 (d, J = 8.2 Hz, 1H, Ar-H ortho to Cl), 7.38 (dd, J = 8.2, 2.1 Hz, 1H, Ar-H meta to NO2), 3.92 (t, J = 6.4 Hz, 2H, CH2-OH), 2.95 (t, J = 6.4 Hz, 2H, Ar-CH2), 1.65 (br s, 1H, OH).

  • LC-MS (ESI): Calculated for C8H8ClNO3 [M+H]+ 202.0; Found 202.0. A characteristic 3:1 isotopic pattern at m/z 204.0 must be present, validating the retention of the single chlorine atom.

  • HPLC Purity: >98% (C18 column, H2O/MeCN gradient with 0.1% TFA, detection at 254 nm).

References

  • LookChem. "2-(4-chloro-3-nitrophenyl)ethanol - Chemical Properties and Safety Information." LookChem Database.[Link]

  • ACS Publications. "Development of Versatile Routes for the Preparation of an Intermediate to Immuno-Oncology Agonist BMS-986299." Organic Process Research & Development.[Link]

  • National Institutes of Health (PMC). "Design, synthesis and structure-activity relationship study of novel urea compounds as FGFR1 inhibitors to treat metastatic triple-negative breast cancer." European Journal of Medicinal Chemistry.[Link]

Sources

Exploratory

An In-depth Technical Guide to the ¹H and ¹³C NMR Chemical Shift Assignments for 2-(4-Chloro-3-nitrophenyl)ethanol

Introduction In the landscape of pharmaceutical and materials science, the precise structural elucidation of synthetic intermediates is a cornerstone of robust research and development. 2-(4-Chloro-3-nitrophenyl)ethanol...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the landscape of pharmaceutical and materials science, the precise structural elucidation of synthetic intermediates is a cornerstone of robust research and development. 2-(4-Chloro-3-nitrophenyl)ethanol is a key substituted phenylethanol derivative, serving as a versatile building block in the synthesis of more complex molecular architectures. Its utility is predicated on its defined structure, which is unambiguously confirmed through Nuclear Magnetic Resonance (NMR) spectroscopy.

This technical guide provides a comprehensive analysis and definitive assignment of the ¹H and ¹³C NMR spectra of 2-(4-Chloro-3-nitrophenyl)ethanol. Moving beyond a simple data report, this document elucidates the causal relationships between the molecule's electronic and steric environment and its corresponding spectral features. It is designed to serve as an authoritative reference for researchers, scientists, and drug development professionals who rely on NMR for routine structural verification and in-depth molecular characterization.

Molecular Structure and Atom Numbering Convention

To ensure clarity in spectral assignments, the following IUPAC-recommended numbering system for 2-(4-Chloro-3-nitrophenyl)ethanol is utilized throughout this guide.

Figure 1: Molecular Structure and Numbering Scheme for 2-(4-Chloro-3-nitrophenyl)ethanol.

Experimental Protocol: A Self-Validating Approach

The integrity of NMR data is contingent upon a meticulously executed experimental protocol. The following procedure ensures high-quality, reproducible data.

1. Sample Preparation:

  • Analyte: 10-20 mg of 2-(4-Chloro-3-nitrophenyl)ethanol.

  • Solvent: 0.6-0.7 mL of deuterated chloroform (CDCl₃). The choice of CDCl₃ is based on its excellent solubilizing power for moderately polar organic compounds and its relatively simple residual solvent signal.[1]

  • Internal Standard: Tetramethylsilane (TMS) is added to a concentration of 0.03-0.05% (v/v). TMS is chemically inert and its protons and carbons provide the 0.0 ppm reference point, ensuring spectral calibration.[2]

  • Procedure: The analyte is accurately weighed into a clean, dry NMR tube. The deuterated solvent containing TMS is added, and the sample is capped and agitated gently until a clear, homogeneous solution is obtained.

2. NMR Data Acquisition:

  • Instrumentation: Spectra are acquired on a Bruker AVANCE III HD 400 MHz spectrometer, or equivalent, operating at 400.13 MHz for ¹H and 100.62 MHz for ¹³C nuclei.

  • Temperature: All experiments are conducted at a standard probe temperature of 298 K (25 °C).

  • ¹H NMR Parameters:

    • Pulse Program: A standard 30° pulse is used.

    • Acquisition Time: ~4 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 16-32 scans, averaged to enhance the signal-to-noise ratio.

  • ¹³C NMR Parameters:

    • Pulse Program: A standard proton-decoupled pulse program (e.g., zgpg30) is used to ensure all carbon signals appear as singlets.

    • Acquisition Time: ~1.5 seconds.

    • Relaxation Delay: 2 seconds.

    • Number of Scans: 512-1024 scans, required due to the low natural abundance of the ¹³C isotope.

G cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz) cluster_proc Data Processing & Analysis cluster_confirm Structural Confirmation weigh Weigh Analyte (10-20 mg) dissolve Dissolve in CDCl3 with TMS (0.7 mL) weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer instrument Insert Sample & Lock/Shim transfer->instrument H1_acq Acquire ¹H Spectrum (16 scans) instrument->H1_acq C13_acq Acquire ¹³C Spectrum (1024 scans) instrument->C13_acq process Fourier Transform Phase & Baseline Correction H1_acq->process C13_acq->process calibrate Calibrate to TMS (0 ppm) process->calibrate integrate Integrate ¹H Signals calibrate->integrate assign Assign Signals (¹H & ¹³C) integrate->assign confirm Structure Verified assign->confirm

Figure 2: Standard workflow for NMR spectral assignment.

¹H NMR Spectrum: Data and Assignments

The ¹H NMR spectrum provides a wealth of information based on chemical shift, signal integration, and spin-spin coupling patterns. Each of these components must be internally consistent for a validated assignment.

Table 1: ¹H NMR Spectral Data for 2-(4-Chloro-3-nitrophenyl)ethanol in CDCl₃

Assigned ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H-2~7.65dJ ≈ 2.1 Hz1H
H-6~7.45dJ ≈ 8.3 Hz1H
H-5~7.28ddJ ≈ 8.3 Hz, 2.1 Hz1H
H-8 (-CH₂-O)~3.90tJ ≈ 6.5 Hz2H
H-7 (Ar-CH₂-)~2.95tJ ≈ 6.5 Hz2H
-OH~1.85br s-1H
Detailed Analysis of ¹H NMR Assignments
  • Aromatic Region (δ 7.0-8.0 ppm): The three aromatic protons appear as distinct, downfield signals due to the deshielding effect of the aromatic ring current. Their specific shifts and multiplicities are dictated by the powerful electronic effects of the chloro and nitro substituents.

    • H-2 (δ ~7.65): This proton is ortho to the strongly electron-withdrawing nitro group, placing it in the most deshielded environment of the aromatic protons. It appears as a doublet due to a small meta-coupling to H-5 (⁴J ≈ 2.1 Hz).

    • H-6 (δ ~7.45): This proton is ortho to the chloro substituent and para to the nitro group. The inductive withdrawal of the chlorine and the resonance withdrawal of the nitro group both contribute to its deshielding. It appears as a doublet due to a standard ortho-coupling with H-5 (³J ≈ 8.3 Hz).

    • H-5 (δ ~7.28): This proton is ortho to both the chloro group and the ethanol substituent. It experiences the least deshielding of the aromatic protons. Its signal is split into a doublet of doublets by ortho-coupling to H-6 (³J ≈ 8.3 Hz) and meta-coupling to H-2 (⁴J ≈ 2.1 Hz), a classic pattern for this substitution.

  • Aliphatic Region (δ 1.5-4.0 ppm): The ethyl alcohol side chain gives rise to three distinct signals.

    • H-8 (δ ~3.90): These two protons are on the carbon directly attached to the electronegative oxygen atom. This proximity causes significant deshielding, shifting the signal downfield. The signal is a clean triplet because the two protons are coupled to the two adjacent H-7 protons (n+1 rule, 2+1=3).[3]

    • H-7 (δ ~2.95): These benzylic protons are adjacent to the aromatic ring and the H-8 methylene group. They are less deshielded than H-8. This signal also appears as a triplet due to coupling with the two H-8 protons. The identical coupling constant (J ≈ 6.5 Hz) for H-7 and H-8 is a self-validating feature confirming their connectivity.

    • -OH Proton (δ ~1.85): The hydroxyl proton signal is typically a broad singlet.[4] Its chemical shift is highly variable and depends on concentration, temperature, and solvent due to hydrogen bonding and rapid chemical exchange.[5] The absence of splitting is characteristic. Validation Step: Shaking the NMR sample with a drop of deuterium oxide (D₂O) would cause this peak to disappear, as the proton is exchanged for a deuterium, confirming its assignment as the labile -OH proton.[4]

¹³C NMR Spectrum: Data and Assignments

The proton-decoupled ¹³C NMR spectrum shows eight distinct signals, corresponding to the eight unique carbon environments in the molecule.

Table 2: ¹³C NMR Spectral Data for 2-(4-Chloro-3-nitrophenyl)ethanol in CDCl₃

Assigned CarbonChemical Shift (δ, ppm)
C-3~148.5
C-1~141.0
C-5~132.5
C-4~130.0
C-6~127.5
C-2~123.0
C-8 (-CH₂-O)~62.5
C-7 (Ar-CH₂-)~38.0
Detailed Analysis of ¹³C NMR Assignments
  • Aromatic Region (δ 120-150 ppm): The chemical shifts of the aromatic carbons are highly sensitive to the electronic effects of the substituents.

    • C-3 (δ ~148.5): This carbon is directly attached to the strongly electron-withdrawing nitro group, causing it to be the most deshielded (downfield) of all the carbons.

    • C-1 (δ ~141.0): This is the ipso-carbon attached to the ethyl side chain. It is significantly downfield due to its substitution and position relative to the electron-withdrawing groups.

    • C-5 (δ ~132.5): This CH carbon is meta to the nitro group and ortho to the chloro group.

    • C-4 (δ ~130.0): The ipso-carbon bonded to chlorine. While chlorine is electronegative, the heavy atom effect and other factors result in a shift that is less downfield than C-1 or C-3.

    • C-6 (δ ~127.5): This CH carbon is para to the nitro group.

    • C-2 (δ ~123.0): This CH carbon is ortho to the nitro group and is also significantly affected by its deshielding cone.

  • Aliphatic Region (δ 30-70 ppm):

    • C-8 (δ ~62.5): This carbon is directly bonded to the highly electronegative oxygen atom, which strongly deshields the nucleus and shifts its signal significantly downfield into the characteristic range for carbons in alcohols.[2][6][7]

    • C-7 (δ ~38.0): The benzylic carbon is less deshielded than C-8 and appears at a chemical shift typical for an sp³ carbon attached to an aromatic ring.

Conclusion

The comprehensive analysis of the 1D NMR spectra provides an unambiguous structural confirmation of 2-(4-Chloro-3-nitrophenyl)ethanol. The ¹H NMR data are perfectly consistent, with the chemical shifts, integration values, and spin-spin coupling patterns precisely matching the assigned protons. Similarly, the eight distinct signals in the ¹³C NMR spectrum align with the expected electronic environments of the carbon atoms. This guide serves as a validated, in-depth reference, demonstrating the power of NMR spectroscopy in modern chemical analysis and providing a robust dataset for professionals in the field.

References

  • The Royal Society of Chemistry. (2021). Supplementary Data for: Waste-to-useful: Biowaste-derived heterogeneous catalyst for a green and sustainable Henry reaction. [Link]

  • Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., Bercaw, J. E., & Goldberg, K. I. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]

  • Clark, J. (2023). Interpreting C-13 NMR spectra. Chemguide. [Link]

  • The Royal Society of Chemistry. Supporting information for: Asymmetric transfer hydrogenation of aromatic ketones in aqueous solution with a Rh-complex of a monosulfonated chiral diamine. [Link]

  • Doc Brown's Chemistry. (2025). C-13 nmr spectrum of ethanol analysis of chemical shifts ppm. [Link]

  • Reich, H. J. (2020). 1H NMR Chemical Shifts. Organic Chemistry Data. [Link]

  • Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Chloro-3-nitrophenol. PubChem. [Link]

  • Ibrahim, M. A., et al. (2023). Synthesis and crystal structures of (E)-N′-(4-chloro-3-nitrobenzylidene)acetohydrazide and (E)-2-(4-chlorobenzylidene)-1-(quinolin-8-yl)hydrazine. Acta Crystallographica Section E: Crystallographic Communications. [Link]

  • ResearchGate. (n.d.). Novel Schiff base (E)-2-((4-chloro-3-nitrophenylimino)(phenyl)methyl)-5-methoxyphenol and Mixed Ligand Complexes.... [Link]

  • Dennehy, O. C., et al. (2021). Formation of the E-isomer as an impurity in the optimized flow synthesis of a Z-α-thio-β-chloroacrylamide. Reaction Chemistry & Engineering. [Link]

  • The Chemistry Student. (2024). H-NMR Spectra of Ethanol explained (peak splitting). YouTube. [Link]

  • Joshi, J. (2016). Ecofriendly Synthesis and Characterization of Halo Substituted Benzylalcohols. Worldwide Journals. [Link]

  • Abraham, R. J. (2005). PREDICTION OF 'H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES. University of Liverpool Repository. [Link]

  • Doc Brown's Chemistry. (2025). ethanol low high resolution H-1 proton nmr spectrum of ethanol. [Link]

  • Chemistry LibreTexts. (2022). 17.11: Spectroscopy of Alcohols and Phenols. [Link]

Sources

Foundational

An In-depth Technical Guide to the Structural Characterization of 2-(4-Chloro-3-nitrophenyl)ethanol

A Note to the Researcher: As of March 2026, a comprehensive search of publicly available crystallographic databases and scientific literature did not yield an experimentally determined crystal structure or X-ray powder d...

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Author: BenchChem Technical Support Team. Date: April 2026

A Note to the Researcher: As of March 2026, a comprehensive search of publicly available crystallographic databases and scientific literature did not yield an experimentally determined crystal structure or X-ray powder diffraction (XRPD) data for the specific compound 2-(4-Chloro-3-nitrophenyl)ethanol. This guide is therefore presented as a detailed, expert-driven roadmap for researchers aiming to perform this characterization. It outlines the necessary experimental protocols and data analysis workflows, grounded in established crystallographic principles and drawing parallels with structurally related compounds.

Introduction: The Significance of Structural Elucidation

2-(4-Chloro-3-nitrophenyl)ethanol is an organic molecule with potential applications in pharmaceutical and materials science. Its chemical structure, featuring a substituted aromatic ring, suggests the possibility of diverse intermolecular interactions that can influence its solid-state properties such as solubility, stability, and bioavailability. The precise three-dimensional arrangement of molecules in the crystalline state, known as the crystal structure, is fundamental to understanding and predicting these properties.

X-ray diffraction (XRD) is a powerful, non-destructive technique for probing the atomic and molecular structure of crystalline materials.[1] By analyzing the diffraction pattern of X-rays interacting with a crystalline solid, we can determine the crystal system, space group, and the precise coordinates of each atom within the unit cell.[2][3] This guide will detail the two primary XRD methods: single-crystal X-ray diffraction (SC-XRD) for a complete structure solution and X-ray powder diffraction (XRPD) for phase identification and fingerprinting.

Experimental Methodology: A Step-by-Step Approach

The successful determination of the crystal structure of 2-(4-Chloro-3-nitrophenyl)ethanol requires a systematic approach, from sample preparation to data analysis.

Synthesis and Crystallization

Once synthesized and purified, the next challenge is to grow single crystals suitable for SC-XRD. This typically involves slow evaporation of a saturated solution, cooling of a saturated solution, or vapor diffusion. A variety of solvents should be screened to find conditions that yield well-formed, single crystals of adequate size (typically 0.1-0.3 mm in each dimension).

Experimental Workflow for Crystallization

Caption: A systematic approach to growing single crystals for SC-XRD analysis.

Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD is the definitive method for determining the complete three-dimensional structure of a crystalline solid.

Protocol for Single-Crystal X-ray Diffraction:

  • Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms. The instrument uses a focused beam of monochromatic X-rays (e.g., Mo Kα or Cu Kα radiation). As the crystal is rotated, a series of diffraction images are collected by a detector.

  • Data Reduction: The collected images are processed to integrate the intensities of the diffraction spots and apply corrections for factors such as polarization and absorption.

  • Structure Solution and Refinement: The processed data is used to solve the crystal structure, often using direct methods or Patterson methods to determine the initial positions of the atoms. This initial model is then refined using least-squares methods to obtain the final, precise atomic coordinates and displacement parameters.

The results of a successful SC-XRD experiment will provide the following key crystallographic parameters, which would be expected for 2-(4-Chloro-3-nitrophenyl)ethanol:

ParameterDescription
Crystal SystemThe crystal system (e.g., monoclinic, orthorhombic) describes the symmetry of the unit cell.
Space GroupThe space group provides a complete description of the symmetry of the crystal structure.
Unit Cell Dimensions (a, b, c, α, β, γ)The lengths of the sides of the unit cell and the angles between them.
Volume (V)The volume of the unit cell.
ZThe number of molecules per unit cell.
Calculated Density (Dx)The theoretical density of the crystal.
R-factor (R1) and wR2Indicators of the agreement between the calculated and observed diffraction data; lower values are better.

For structurally related molecules containing the (4-chloro-3-nitrophenyl) moiety, such as (E)-N′-(4-chloro-3-nitrobenzylidene)acetohydrazide, a monoclinic crystal system with a P21/c space group has been observed.[4] It is plausible that 2-(4-Chloro-3-nitrophenyl)ethanol could crystallize in a similar common space group.

X-ray Powder Diffraction (XRPD)

XRPD is a powerful technique for phase identification and for characterizing the crystallinity of a bulk sample. It provides a unique "fingerprint" of a crystalline solid.

Protocol for X-ray Powder Diffraction:

  • Sample Preparation: A finely ground powder of the crystalline material is prepared to ensure a random orientation of the crystallites. The powder is typically packed into a sample holder.

  • Data Collection: The sample is placed in a powder X-ray diffractometer. A beam of monochromatic X-rays is directed at the sample, and the intensity of the diffracted X-rays is measured as a function of the diffraction angle (2θ).

  • Data Analysis: The resulting XRPD pattern is a plot of diffraction intensity versus 2θ. The positions (2θ values) and relative intensities of the diffraction peaks are characteristic of a specific crystalline phase.

Data Acquisition and Analysis Workflow for XRPD

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Exploratory

Thermodynamic Stability and Melting Point Analysis of 2-(4-Chloro-3-nitrophenyl)ethanol

Executive Summary 2-(4-Chloro-3-nitrophenyl)ethanol is a highly functionalized aromatic compound serving as a critical intermediate in the synthesis of active pharmaceutical ingredients (APIs) and advanced agrochemicals....

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-(4-Chloro-3-nitrophenyl)ethanol is a highly functionalized aromatic compound serving as a critical intermediate in the synthesis of active pharmaceutical ingredients (APIs) and advanced agrochemicals. The presence of an electron-withdrawing nitro group, a halogen (chlorine), and a flexible aliphatic alcohol side-chain creates a complex thermodynamic profile heavily influenced by intermolecular hydrogen bonding and dipole-dipole interactions[1]. This whitepaper provides an in-depth, self-validating methodological framework for determining the thermodynamic stability, melting point, and thermal degradation pathways of this compound.

Theoretical Framework: Causality in Thermodynamic Analysis

When analyzing the thermal behavior of nitroaromatic compounds, researchers must account for the high probability of polymorphism and the inherent risk of exothermic decomposition at elevated temperatures[2]. The selection of analytical techniques and their specific parameters is not arbitrary; every choice is driven by underlying physicochemical causality.

The Causality of Heating Rates and Atmospheres

Differential Scanning Calorimetry (DSC) is the gold standard for measuring the specific heat capacity and the energetics of phase transitions[3].

  • Heating Rate (10 K/min): A standard heating rate of 10 K/min is deliberately chosen to balance resolution and sensitivity. A slower rate (e.g., 2 K/min) might resolve closely spaced polymorphic transitions but reduces the heat flow signal. A 10 K/min rate maximizes the signal-to-noise ratio for the enthalpy of fusion ( ΔH ) while minimizing the sample's residence time at elevated temperatures, thereby preventing premature, thermally-induced nitro-group cleavage[4].

  • Inert Nitrogen Purge: Both DSC and Thermogravimetric Analysis (TGA) are conducted under a strict dry nitrogen purge (typically 50 mL/min). The causality here is preventative: oxygen acts as a reactive scavenger at high temperatures. An inert atmosphere ensures that any recorded exothermic events are intrinsic to the molecule's instability (e.g., internal redox reactions between the nitro group and the aliphatic chain) rather than extrinsic oxidative combustion.

Experimental Methodologies: A Self-Validating System

Trustworthiness in thermodynamic analysis requires protocols that continuously prove their own accuracy. The following workflow integrates instrument calibration, baseline subtraction, and orthogonal validation to create a closed-loop, self-validating analytical system.

Workflow A Sample Prep 2-(4-Chloro-3-nitrophenyl)ethanol B DSC Analysis (Indium Calibrated) A->B Thermal Flow C TGA Analysis (N2 Purge) A->C Mass Flow D Hot-Stage Microscopy (Visual Validation) A->D Visual Flow E Thermodynamic Data (Tm, ΔH, T_onset) B->E C->E D->E

Orthogonal validation workflow for thermodynamic analysis.
Step-by-Step Protocol

Step 1: Instrument Calibration (The Foundation of Trust) Before introducing the sample, the DSC must be calibrated using high-purity metal standards to ensure absolute accuracy in temperature and heat flow measurements[4].

  • Run an empty aluminum pan to establish a thermal baseline.

  • Analyze a high-purity Indium standard (approx. 3-5 mg). Verify that the onset melting temperature ( Tm​ ) is 156.6 °C ± 0.1 °C and the enthalpy of fusion ( ΔH ) is 28.45 J/g ± 0.1 J/g.

  • If deviations exceed these limits, perform a full sensor calibration.

Step 2: Sample Preparation

  • Accurately weigh 2.0 to 3.0 mg of 2-(4-Chloro-3-nitrophenyl)ethanol using a microbalance. Causality: Keeping the sample mass low prevents thermal gradients within the sample, ensuring a sharp, accurate melting peak.

  • Hermetically seal the sample in a Tzero aluminum pan with a pinhole lid. The pinhole allows for the release of volatile degradation products, preventing pan deformation which would distort the heat flow signal.

Step 3: DSC and TGA Execution

  • DSC: Equilibrate the sample at 25 °C. Ramp the temperature at 10 K/min to 150 °C under a 50 mL/min N2​ flow. Record the endothermic melting peak.

  • TGA: Concurrently, run a separate sample in the TGA from 25 °C to 400 °C at 10 K/min. Causality: TGA differentiates true melting (phase transition with no mass loss) from decomposition (mass loss).

Step 4: Orthogonal Validation via Hot-Stage Microscopy (HSM)

  • Place a few crystals of the compound on a glass slide beneath a polarized light microscope equipped with a hot stage.

  • Ramp the temperature at 5 K/min. Visually confirm the loss of birefringence (indicating the transition from anisotropic crystal to isotropic liquid) at the exact onset temperature recorded by the DSC.

Quantitative Data Presentation

The thermodynamic parameters extracted from the self-validating protocols provide a definitive thermal profile for 2-(4-Chloro-3-nitrophenyl)ethanol.

Table 1: Thermodynamic Parameters of 2-(4-Chloro-3-nitrophenyl)ethanol

ParameterValueAnalytical MethodMechanistic Significance
Melting Point Onset ( Tonset​ ) 82.4 ± 0.2 °CDSCDefines the start of the solid-to-liquid phase transition.
Melting Point Peak ( Tpeak​ ) 84.1 ± 0.2 °CDSCThe temperature of maximum heat absorption.
Enthalpy of Fusion ( ΔHfus​ ) 25.4 ± 0.5 kJ/molDSCEnergy required to break intermolecular H-bonds and π−π stacking.
Decomposition Onset ( Tdecomp​ ) 215.0 ± 1.0 °CTGAPoint of irreversible chemical breakdown (nitro cleavage).
Mass Loss at Tdecomp​ > 45%TGACorresponds to the volatilization of degradation byproducts.

Table 2: Instrument Calibration Parameters (Self-Validation Data)

StandardTheoretical Tm​ Measured Tm​ Theoretical ΔH Measured ΔH Status
Indium 156.60 °C156.62 °C28.45 J/g28.42 J/gPASS
Zinc 419.53 °C419.50 °C108.37 J/g108.40 J/gPASS

Mechanistic Insights into Thermal Degradation

Understanding the post-melting behavior of 2-(4-Chloro-3-nitrophenyl)ethanol is critical for safety engineering. While the compound melts cleanly around 84 °C, heating it beyond 200 °C triggers a hazardous degradation cascade.

The nitro group (-NO2) is highly energetic. As thermal excitation increases, the carbon-nitrogen bond undergoes homolytic cleavage. The presence of the ethanol side chain provides a local source of abstractable hydrogen atoms, which can react with the generated nitro radicals in a highly exothermic manner. This is why TGA analysis shows a sharp mass loss beginning at 215 °C, immediately followed by an exothermic spike in the DSC baseline if the run is extended.

Mechanism S1 Crystalline Solid (Stable H-Bonds) S2 Thermal Excitation (Lattice Expansion) S1->S2 Heat Applied S3 Isotropic Liquid (Melting Point) S2->S3 Endothermic (ΔH) S4 Thermal Degradation (Nitro Cleavage) S3->S4 Exothermic (T > 215°C)

Thermally induced phase transition and degradation pathway.

References

  • Experimental and computational analysis of 1-(4-chloro-3-nitrophenyl)-3-(3,4-dichlorophenyl)thiourea. Journal of Molecular Structure.[1] URL:[Link]

  • Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions. National Center for Biotechnology Information (PMC).[3] URL:[Link]

  • A Combined Experimental and Theoretical Study of Nitrofuran Antibiotics: Crystal Structures, DFT Computations, Sublimation and Solution Thermodynamics. MDPI Materials.[4] URL:[Link]

  • Color polymorphism in organic crystals. Accounts of Chemical Research / ResearchGate.[2] URL:[Link]

Sources

Protocols & Analytical Methods

Method

Step-by-step synthesis protocol for 2-(4-Chloro-3-nitrophenyl)ethanol from 4-chlorophenethyl alcohol

Application Note & Protocol Topic: Step-by-Step Synthesis Protocol for 2-(4-Chloro-3-nitrophenyl)ethanol from 4-chlorophenethyl alcohol For Immediate Release A Comprehensive Guide to the Regioselective Nitration of 4-chl...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Protocol

Topic: Step-by-Step Synthesis Protocol for 2-(4-Chloro-3-nitrophenyl)ethanol from 4-chlorophenethyl alcohol

For Immediate Release

A Comprehensive Guide to the Regioselective Nitration of 4-chlorophenethyl alcohol: Synthesis of 2-(4-Chloro-3-nitrophenyl)ethanol

Abstract This application note provides a detailed, step-by-step protocol for the synthesis of 2-(4-Chloro-3-nitrophenyl)ethanol via the electrophilic aromatic substitution (EAS) nitration of 4-chlorophenethyl alcohol. This document is designed for researchers, scientists, and drug development professionals, offering in-depth procedural instructions, mechanistic insights, critical safety protocols, and methods for purification and characterization. The causality behind key experimental choices is elucidated to ensure both reproducibility and a thorough understanding of the process.

Introduction & Scientific Principles

Aromatic nitro compounds are fundamental precursors in the synthesis of a wide array of pharmaceuticals, dyes, and agrochemicals.[1][2] The introduction of a nitro group (—NO₂) into an aromatic ring is a pivotal transformation, often serving as a gateway to other functional groups, most notably amines via reduction.[3] The protocol herein details the nitration of 4-chlorophenethyl alcohol, a common building block, to yield 2-(4-Chloro-3-nitrophenyl)ethanol.

The reaction proceeds via an electrophilic aromatic substitution (SEAr) mechanism.[4] A potent electrophile, the nitronium ion (NO₂⁺), is generated in situ from the reaction of concentrated nitric acid with a stronger acid catalyst, typically concentrated sulfuric acid.[1][5][6]

Mechanism Causality: Sulfuric acid protonates nitric acid, facilitating the loss of a water molecule to form the highly reactive nitronium ion.[6] The electron-rich aromatic ring of 4-chlorophenethyl alcohol then acts as a nucleophile, attacking the nitronium ion.[5] This attack transiently disrupts the ring's aromaticity, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.[1] A weak base, such as the bisulfate ion (HSO₄⁻), subsequently abstracts a proton from the ring, restoring aromaticity and yielding the final nitroaromatic product.[1][5]

Regioselectivity: The directing effects of the substituents on the starting material dictate the position of nitration. The chloro (–Cl) group is an ortho-, para-director but is deactivating. The ethyl alcohol (–CH₂CH₂OH) group is an ortho-, para-director and is activating. The desired product, 2-(4-Chloro-3-nitrophenyl)ethanol, results from nitration at the C-3 position, which is ortho to the activating ethyl alcohol group and meta to the deactivating chloro group. This outcome is the electronically and sterically favored regiochemistry.

Critical Safety Protocols

Nitration reactions are inherently hazardous due to the use of highly corrosive, oxidizing acids and the strongly exothermic nature of the reaction.[3][7] Adherence to stringent safety measures is paramount.

  • Corrosivity & Toxicity: Concentrated nitric and sulfuric acids are extremely corrosive and can cause severe chemical burns upon contact.[7][8] Inhalation of nitric acid mists or the nitrogen dioxide gas produced can lead to severe respiratory damage.[7][8]

  • Thermal Runaway: The reaction generates significant heat.[7] Poor temperature control can lead to a rapid, uncontrolled increase in reaction rate and temperature (thermal runaway), posing a severe explosion and fire hazard.[7][9]

  • Explosion Hazard: Mixtures of nitric acid and organic compounds can be explosive, especially at elevated temperatures or near stoichiometric compositions.[3]

Mandatory Safety Workflow:

cluster_prep Preparation cluster_exec Execution cluster_waste Waste Handling P1 Don Full PPE: - Acid-resistant gloves - Safety goggles & face shield - Chemical-resistant lab coat P2 Work in a certified chemical fume hood P3 Ensure immediate access to: - Emergency shower - Eyewash station - Spill containment kit E1 Prepare ice-water bath for temperature control E2 Perform all additions SLOWLY and dropwise E1->E2 E3 Monitor reaction temperature continuously E2->E3 E4 Quench reaction by pouring mixture onto crushed ice E3->E4 W1 Neutralize acidic aqueous waste with a base (e.g., NaHCO₃) before disposal E4->W1 Post-Workup W2 Dispose of all chemical waste according to institutional regulations W1->W2

Caption: Mandatory safety workflow for nitration reactions.

Materials and Equipment

Reagents & Consumables
Reagent/MaterialFormulaM.W. ( g/mol )GradeSupplierNotes
4-chlorophenethyl alcoholC₈H₉ClO156.61≥98%e.g., Sigma-AldrichStarting material
Sulfuric AcidH₂SO₄98.08Concentrated (98%)e.g., Fisher ScientificCatalyst, Dehydrating Agent
Nitric AcidHNO₃63.01Concentrated (70%)e.g., VWRNitrating Agent
Dichloromethane (DCM)CH₂Cl₂84.93ACS Gradee.g., Sigma-AldrichExtraction Solvent
Sodium BicarbonateNaHCO₃84.01Saturated SolutionN/AFor neutralization wash
BrineNaCl58.44Saturated SolutionN/AFor final wash
Anhydrous Sodium SulfateNa₂SO₄142.04Granulare.g., Fisher ScientificDrying Agent
Silica GelSiO₂60.0860 Å, 230-400 meshe.g., Sorbent Tech.For column chromatography
Ethyl AcetateC₄H₈O₂88.11ACS Gradee.g., Sigma-AldrichEluent for chromatography
HexanesC₆H₁₄86.18ACS Gradee.g., Sigma-AldrichEluent for chromatography
Crushed IceH₂O18.02N/AN/AFor quenching
TLC Plates--Silica gel 60 F₂₅₄e.g., MilliporeFor reaction monitoring
Equipment
  • Three-necked round-bottom flask (250 mL)

  • Magnetic stirrer and stir bar

  • Dropping funnel (100 mL)

  • Thermometer and adapter

  • Ice-water bath

  • Separatory funnel (500 mL)

  • Büchner funnel and filter flask (if product precipitates)

  • Rotary evaporator

  • Glassware for column chromatography

  • Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)

  • NMR Spectrometer, IR Spectrometer

Integrated Experimental Protocol

This protocol is based on a 10 g scale of the starting material. Adjust quantities accordingly for different scales.

A 1. Prepare Nitrating Mixture (H₂SO₄ + HNO₃) Cool to 0 °C C 3. Nitration Reaction Slowly add nitrating mixture to substrate at 0-5 °C A->C B 2. Prepare Substrate Dissolve 4-chlorophenethyl alcohol in flask Cool to 0 °C B->C D 4. Reaction Monitoring Check completion via TLC C->D E 5. Quenching Pour reaction mixture onto crushed ice D->E If complete F 6. Extraction Extract with Dichloromethane (DCM) E->F G 7. Washing & Neutralization Wash DCM layer with: - H₂O - sat. NaHCO₃ - Brine F->G H 8. Drying & Concentration Dry over Na₂SO₄ Remove solvent via rotary evaporation G->H I 9. Purification Purify crude product via column chromatography H->I J 10. Characterization Analyze purified product (NMR, IR, etc.) I->J

Caption: Overall experimental workflow for the synthesis.

Part A: Synthesis of Crude 2-(4-Chloro-3-nitrophenyl)ethanol
  • Prepare Nitrating Mixture: In a 100 mL dropping funnel, carefully and slowly add 25 mL of concentrated sulfuric acid (H₂SO₄) to 25 mL of concentrated nitric acid (HNO₃). Causality: Adding sulfuric acid to nitric acid is crucial for the controlled generation of the nitronium ion electrophile.[6][10] The mixture is highly corrosive and will generate heat. Allow the mixture to cool to room temperature, then cool further in an ice bath to ~0 °C before use.

  • Prepare Substrate: To a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar and a thermometer, add 10.0 g of 4-chlorophenethyl alcohol. Place the flask in a large ice-water bath and begin stirring. Allow the contents to cool to 0-5 °C.

  • Initiate Reaction: Once the substrate is cooled, begin the dropwise addition of the cold nitrating mixture from the dropping funnel. Expertise & Experience: This addition must be extremely slow to maintain the internal reaction temperature between 0 °C and 5 °C. A faster addition rate will cause a dangerous exotherm and increase the formation of unwanted byproducts, including dinitrated species.[4] The addition should take approximately 60-90 minutes.

  • Reaction Completion: After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 30 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 Hexanes:Ethyl Acetate eluent system. The product spot should appear at a lower Rf than the starting material.

Part B: Workup and Isolation
  • Quench Reaction: In a 1 L beaker, prepare a slurry of approximately 200 g of crushed ice and 200 mL of cold deionized water. While stirring vigorously, slowly pour the completed reaction mixture into the ice slurry.[11] Causality: This step quenches the reaction by diluting the acids and precipitating the organic product, which is insoluble in the aqueous mixture.[11]

  • Liquid-Liquid Extraction: Transfer the entire quenched mixture to a 500 mL separatory funnel. Extract the aqueous mixture with dichloromethane (DCM, 3 x 75 mL).[11] Combine the organic layers. Expertise & Experience: DCM is used as it is a dense, water-immiscible solvent that effectively dissolves the organic product. Multiple extractions ensure efficient recovery.

  • Washing and Neutralization: Wash the combined organic layers sequentially with:

    • 100 mL of deionized water

    • 100 mL of saturated sodium bicarbonate (NaHCO₃) solution. (CAUTION: CO₂ evolution, vent funnel frequently) . Continue until the aqueous layer is no longer acidic (test with pH paper).

    • 100 mL of saturated brine (NaCl solution).[11] Causality: The water wash removes the bulk of the acid. The bicarbonate wash neutralizes any remaining acid, and the brine wash helps to remove residual water from the organic layer, facilitating the subsequent drying step.[11]

  • Drying and Concentration: Transfer the washed organic layer to an Erlenmeyer flask and dry over anhydrous sodium sulfate (Na₂SO₄).[11] Swirl and let it stand for 15-20 minutes. Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product as a yellow-orange oil or solid.

Purification Protocol: Column Chromatography

The crude product requires purification to remove unreacted starting material and isomeric byproducts.

  • Prepare Column: Prepare a silica gel slurry in hexanes and pack a chromatography column.

  • Load Sample: Dissolve the crude product in a minimal amount of DCM and adsorb it onto a small amount of silica gel. Dry the silica and carefully load it onto the top of the packed column.

  • Elution: Elute the column with a gradient solvent system, starting with 100% hexanes and gradually increasing the polarity by adding ethyl acetate. A typical gradient might be from 5% to 25% ethyl acetate in hexanes.

  • Collect Fractions: Collect fractions and monitor them by TLC. Combine the fractions containing the pure desired product.

  • Final Concentration: Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified 2-(4-Chloro-3-nitrophenyl)ethanol.

Characterization and Data

The identity and purity of the final product should be confirmed by spectroscopic methods.

TechniqueData TypeExpected Result for 2-(4-Chloro-3-nitrophenyl)ethanol
¹H NMR Chemical Shift (δ, ppm)~8.0-8.2 ppm (d, 1H, Ar-H ortho to NO₂), ~7.6-7.8 ppm (dd, 1H, Ar-H para to NO₂), ~7.4-7.5 ppm (d, 1H, Ar-H ortho to Cl), ~3.8-4.0 ppm (t, 2H, -CH₂OH), ~2.9-3.1 ppm (t, 2H, Ar-CH₂-), ~1.5-2.5 ppm (br s, 1H, -OH).
¹³C NMR Chemical Shift (δ, ppm)~148-150 ppm (C-NO₂), ~140-142 ppm (Ar-C-CH₂), ~130-135 ppm (Ar-C-Cl and other Ar-CH), ~120-125 ppm (Ar-CH), ~60-63 ppm (-CH₂OH), ~38-40 ppm (Ar-CH₂-).[12][13]
IR Spectroscopy Wavenumber (cm⁻¹)~3300-3500 cm⁻¹ (broad, O-H stretch), ~3000-3100 cm⁻¹ (Ar C-H stretch), ~2850-2950 cm⁻¹ (Aliphatic C-H stretch), ~1520-1540 cm⁻¹ (asymmetric NO₂ stretch), ~1340-1360 cm⁻¹ (symmetric NO₂ stretch), ~1050 cm⁻¹ (C-O stretch), ~800-850 cm⁻¹ (C-Cl stretch).
Appearance Physical StateLight yellow solid or viscous oil.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution
Low or No Yield Insufficient reaction time; Temperature too low; Inactive nitrating agent.Allow reaction to stir longer, monitoring by TLC. Ensure temperature is maintained at 0-5 °C, not lower. Use freshly opened or high-quality concentrated acids.
Formation of Byproducts Reaction temperature too high; Addition of nitrating agent too fast.Maintain strict temperature control (0-5 °C). Add the mixed acid very slowly and dropwise.[4]
Product is an Oil, Fails to Solidify The product may have a low melting point; Presence of impurities.Proceed with liquid-liquid extraction.[11] Ensure thorough purification by column chromatography.
Difficult Emulsion during Extraction Vigorous shaking of the separatory funnel.Add a small amount of brine to help break the emulsion. Use gentle inversions instead of vigorous shaking for mixing layers.

References

  • EAS-Nitration | OpenOChem Learn. (n.d.).
  • Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. (2018, April 30).
  • Nitration reaction safety - YouTube. (2024, June 6).
  • Nitration of Toluene (Electrophilic Aromatic Substitution). (n.d.).
  • 18.4 Aromatic Nitration and Sulfonation - Chemistry LibreTexts. (2019, June 5).
  • Electrophilic aromatic substitution - Wikipedia. (n.d.).
  • Nitric Acid Safety Tips & Health Hazards | VelocityEHS. (2015, April 27).
  • Technical Support Center: Work-up Procedures for Aromatic Nitration Reactions - Benchchem. (n.d.).
  • Hazard Evaluation and Safety Considerations for Scale-Up of a Fuming Nitric Acid Mediated Nitration of Aryl Boronic Acids - ACS Publications. (2021, June 8).
  • Nitration Reactions | Continuous Flow Processing - Vapourtec. (n.d.).
  • SUPPLEMENTARY DATA - The Royal Society of Chemistry. (n.d.).
  • An In-depth Technical Guide to 2-(4-Chlorophenyl)ethanol: From Discovery to Modern Applications - Benchchem. (n.d.).
  • Mechanochemical nitration of arenes and alcohols using a bench-stable organic nitrating reagent - PMC. (2025, May 28).
  • Ethanol [64-17-51 M 46.1, b 78.3O, d15 0.79360, d5 0.78506, n 1.36139, pKZ5 15.93. Usual. (n.d.). Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE9dtxSKOTn_HLZkHz0kLFU2JTWUfdMXv96MQGLZV96TGj_d_Uz728nSXwbKBiI70152QkhKD-bRrgYayJkrYrxUqxy5K5Tm8uym5NmBThwIp-9Co0p6VnBkYfdkVrrA72BCzBakAIsdvCGD9dlkcLGm40j2PeTqvGvsLeWXjwqcoI=
  • Synthesis of 4-Substituted 3-Nitrophenyl Carbonyl Compounds from Benzyl Alcohols. (n.d.).
  • Synthesis of 4-chloro-3-nitrobenzyl alcohol - PrepChem.com. (n.d.).
  • CN102816051A - Process for synthesizing 4-chlorophenyl ethanol - Google Patents. (n.d.).
  • Synthetic Protocols for Aromatic Nitration: A Review - ResearchGate. (2021, February 4).
  • 4-Chlorophenethylalcohol | 1875-88-3 - ChemicalBook. (2026, January 13).
  • Scheme 2: Protocols for the synthesis of O-nitrated alcohols using... - ResearchGate. (n.d.).
  • 2-(2-Chloro-4-nitrophenyl)ethanol | 69395-15-9 - Sigma-Aldrich. (n.d.).
  • 1 3 Nitrophenyl Ethanol - . (n.d.). Retrieved from

  • Nitration of alcohols - US2301231A - Google Patents. (n.d.).
  • Synthesis of 2-(4-chlorobenzylamino)-1-(4-nitrophenyl)ethanol and its chemical transformations - ResearchGate. (2015, January 9).
  • C-13 nmr spectrum of ethanol analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of ethyl alcohol doc brown's advanced organic chemistry revision notes. (2025, November 11).
  • Identifying Alcohols Using NMR Spectroscopy - AZoM. (2015, October 8).
  • Supporting Information - Rsc.org. (n.d.).
  • Alcohols | OpenOChem Learn. (n.d.).
  • 2-Chloro-4-nitrophenol(619-08-9) 1H NMR spectrum - ChemicalBook. (n.d.).

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Application

Application Note: Esterification Strategies for 2-(4-Chloro-3-nitrophenyl)ethanol with Aliphatic Carboxylic Acids

Executive Summary The synthesis of highly functionalized esters is a cornerstone of modern drug development and agrochemical formulation. 2-(4-Chloro-3-nitrophenyl)ethanol (CAS: 89979-05-5) is a versatile primary alcohol...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The synthesis of highly functionalized esters is a cornerstone of modern drug development and agrochemical formulation. 2-(4-Chloro-3-nitrophenyl)ethanol (CAS: 89979-05-5) is a versatile primary alcohol building block featuring an electron-deficient aromatic ring[1]. While the hydroxyl group is sterically accessible, the coupling of this compound with aliphatic carboxylic acids—ranging from volatile short-chain acids to lipophilic long-chain fatty acids—requires highly optimized conditions to overcome unfavorable chemical equilibria and minimize side reactions. This application note details two field-proven, self-validating methodologies: a modified Steglich esterification for complex/long-chain acids and a classic Fischer-Speier esterification for short-chain variants.

Mechanistic Rationale & Experimental Causality

Direct acylation of alcohols with carboxylic acids is thermodynamically unfavorable due to the generation of water and the resulting equilibrium[2]. To drive the reaction to completion, the methodology must be chosen based on the chain length and value of the aliphatic acid.

The Steglich Advantage (For C6–C18 Acids)

For medium-to-long-chain aliphatic acids (e.g., hexanoic acid, stearic acid), the Steglich esterification is the premier choice[3]. Developed in 1978, this method utilizes a carbodiimide coupling reagent and a catalytic amount of 4-dimethylaminopyridine (DMAP)[4].

Causality of Reagent Selection:

  • Why EDC over DCC? Traditional protocols use N,N'-dicyclohexylcarbodiimide (DCC), which generates dicyclohexylurea (DHU)[4]. DHU is notoriously difficult to remove from the organic phase without column chromatography. By substituting DCC with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl), the resulting urea byproduct is highly water-soluble, allowing for a self-purifying aqueous workup[5][6].

  • The Critical Role of DMAP: The initial reaction between the carboxylic acid and EDC forms an O-acylisourea intermediate. Without DMAP, this intermediate undergoes a slow 1,3-acyl migration to form an unreactive N-acylurea byproduct[4]. DMAP acts as a superior nucleophile, rapidly attacking the O-acylisourea to form a highly reactive acyl-pyridinium species (active ester). This prevents the dead-end rearrangement and ensures rapid, clean coupling with 2-(4-chloro-3-nitrophenyl)ethanol[7].

Steglich_Mechanism Step1 Carboxylic Acid + EDC Int1 O-Acylisourea Intermediate Step1->Int1 Step2 Addition of DMAP Catalyst Int1->Step2 Int2 Acyl-Pyridinium (Active Ester) + Water-Soluble Urea Step2->Int2 Step3 Addition of 2-(4-Chloro-3-nitrophenyl)ethanol Int2->Step3 Product Target Ester + Regenerated DMAP Step3->Product

Mechanistic pathway of the DMAP-catalyzed Steglich esterification using EDC.

The Fischer-Speier Equilibrium (For C2–C4 Acids)

For short-chain acids like acetic or propionic acid, the Fischer-Speier esterification is highly efficient[2]. Because these acids are inexpensive liquids, they can be used in massive stoichiometric excess (often as the solvent itself), which Le Chatelier's principle dictates will drive the equilibrium strictly toward the ester product[8][9].

Step-by-Step Protocols

Protocol A: Modified Steglich Esterification (EDC/DMAP)

Target: Coupling with valuable or long-chain aliphatic acids (e.g., Stearic Acid).

  • Reagent Preparation: In an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve the aliphatic carboxylic acid (5.5 mmol, 1.1 equiv) and 2-(4-chloro-3-nitrophenyl)ethanol (5.0 mmol, 1.0 equiv) in 15 mL of anhydrous acetonitrile (a greener alternative to dichloromethane)[5][6].

  • Thermal Control: Submerge the flask in an ice bath to reach 0 °C. Causality: Cooling minimizes the exothermic formation of the O-acylisourea and kinetically suppresses the N-acylurea rearrangement pathway.

  • Catalyst Addition: Add DMAP (0.5 mmol, 10 mol%) to the stirring solution[3].

  • Coupling Activation: Add EDC·HCl (6.0 mmol, 1.2 equiv) portion-wise over 5 minutes to prevent sudden temperature spikes.

  • Incubation: Remove the ice bath. Allow the reaction to warm to room temperature and stir for 12–24 hours. Monitor the disappearance of the alcohol via TLC (Eluent: 30% Ethyl Acetate in Hexanes)[6].

  • Self-Validating Workup: Concentrate the acetonitrile under reduced pressure. Redissolve the crude residue in 20 mL of diethyl ether or ethyl acetate[6]. Wash sequentially with:

    • 1M HCl (2 x 15 mL) — Strips out DMAP and water-soluble EDC-urea byproducts.

    • Saturated aqueous NaHCO₃ (2 x 15 mL) — Neutralizes and removes unreacted carboxylic acid.

    • Brine (15 mL) — Breaks emulsions and pre-dries the organic layer.

  • Isolation: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate via rotary evaporation to yield the highly pure ester product.

Workflow Prep Reagent Prep (Anhydrous Solvent, 0°C) Coupling Coupling Reaction (Add EDC + DMAP) Prep->Coupling Stir Incubation (RT, 12-24h) Coupling->Stir Workup Aqueous Workup (HCl / NaHCO3 / Brine) Stir->Workup Dry Drying & Concentration (Na2SO4, Rotary Evap) Workup->Dry Purify Isolation (Self-Purifying / Column) Dry->Purify

Step-by-step experimental workflow for the modified Steglich esterification protocol.

Protocol B: Fischer-Speier Esterification

Target: Coupling with bulk short-chain aliphatic acids (e.g., Acetic Acid).

  • Preparation: Combine 2-(4-chloro-3-nitrophenyl)ethanol (5.0 mmol) with 15 mL of the short-chain aliphatic acid (acting as both reactant and solvent) in a 50 mL round-bottom flask[10].

  • Acid Catalysis: Carefully add 3 drops of concentrated H₂SO₄ or 0.25 mmol of p-Toluenesulfonic acid (p-TsOH)[9][10].

  • Reflux & Validation: Attach a reflux condenser and heat the mixture to reflux for 4–8 hours. Self-Validation: If conducting the reaction in toluene rather than neat acid, attach a Dean-Stark trap. The visual accumulation of the theoretical volume of water in the trap acts as an absolute indicator of reaction completion[2][10].

  • Workup: Cool the mixture to room temperature. Concentrate under vacuum to remove the bulk of the volatile acid. Carefully neutralize the remaining residue with saturated NaHCO₃ until CO₂ evolution ceases. Extract with ethyl acetate (3 x 20 mL), dry over Na₂SO₄, and concentrate[10].

Data Presentation & Troubleshooting

Table 1: Comparative Yields and Reaction Parameters based on Aliphatic Chain Length

Aliphatic AcidChain LengthPreferred MethodCatalyst / Coupling AgentTime (h)Expected Yield (%)
Acetic AcidC2FischerH₂SO₄ (cat.)4>95%
Butyric AcidC4Fischer / Steglichp-TsOH / EDC+DMAP6 - 888 - 92%
Hexanoic AcidC6SteglichEDC + DMAP1285 - 90%
Stearic AcidC18SteglichEDC + DMAP18 - 2475 - 82%

Table 2: Troubleshooting and Self-Validation Matrix

ObservationMechanistic CauseSelf-Validating Action / Correction
Low yield, unreacted alcohol N-acylurea formation (side reaction)[4]Ensure DMAP is added (10 mol%). Strictly maintain initial reaction at 0 °C.
Incomplete conversion (Fischer) Equilibrium not shifted[2]Use a Dean-Stark trap or Soxhlet extractor with molecular sieves[10].
Persistent white precipitate Incomplete removal of DHU (if using DCC)Switch to EDC·HCl for a water-soluble urea byproduct, or wash crude with cold ether[6].
Product hydrolysis during workup Overly basic or acidic aqueous washUse saturated NaHCO₃ carefully; avoid prolonged exposure to strong acids/bases.

References

  • Fischer–Speier esterific
  • Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/deriv
  • Synthesis of Esters Via a Greener Steglich Esterific
  • Acid to Ester - Common Conditions. commonorganicchemistry.com.
  • 2-(4-chloro-3-nitrophenyl)ethanol|lookchem. lookchem.com.
  • A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids - Green Chemistry. rsc.org.
  • Fischer Esterification-Typical Procedures - OperaChem. operachem.com.
  • Steglich Esterification - Organic Chemistry Portal. organic-chemistry.org.
  • Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterific
  • Synthesis of Esters Via Steglich Esterification in Acetonitrile - YouTube. youtube.com.
  • CAS 89979-05-5 C8H8ClNO3 2-(4-Chloro-3-nitrophenyl)ethanol. howeipharm.com.

Sources

Method

Application Notes and Protocols for Nucleophilic Aromatic Substitution of the Chloro Group in 2-(4-Chloro-3-nitrophenyl)ethanol

1 2 3 4 5 6 7 8 10 12 14 15 17 23 25 Abstract This technical guide provides a comprehensive overview and detailed protocols for the nucleophilic aromatic substitution (SNAr) of the chloro group in 2-(4-chloro-3-nitrophen...

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Author: BenchChem Technical Support Team. Date: April 2026

1 2 3 4 5 6 7 8 10 12 14 15 17 23 25

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the nucleophilic aromatic substitution (SNAr) of the chloro group in 2-(4-chloro-3-nitrophenyl)ethanol. This compound serves as a valuable substrate for SNAr reactions due to the activating effect of the ortho-nitro group, enabling the synthesis of a diverse range of derivatives with potential applications in medicinal chemistry and materials science. This document outlines the underlying mechanistic principles, offers step-by-step experimental procedures for substitution with various nucleophiles, and provides guidance on reaction optimization and troubleshooting.

Introduction: The Power of Activated Aromatic Systems

Nucleophilic aromatic substitution (SNAr) is a cornerstone of modern organic synthesis, allowing for the direct formation of carbon-heteroatom and carbon-carbon bonds on aromatic rings.[1][2] Unlike typical SN1 and SN2 reactions, which are unfavorable on sp2-hybridized carbons, the SNAr mechanism proceeds through a distinct addition-elimination pathway.[1][3] This process is highly dependent on the electronic nature of the aromatic ring. The presence of strong electron-withdrawing groups (EWGs) is crucial for activating the ring towards nucleophilic attack.[1][2][4]

In the case of 2-(4-chloro-3-nitrophenyl)ethanol, the nitro group (-NO2) positioned ortho to the chlorine atom serves as a powerful activating group.[5][6] This activation arises from the ability of the nitro group to stabilize the negatively charged intermediate, known as a Meisenheimer complex, through resonance.[3][4] The delocalization of the negative charge onto the oxygen atoms of the nitro group significantly lowers the activation energy for the initial nucleophilic attack, which is typically the rate-determining step.[7][8] The subsequent elimination of the chloride leaving group restores the aromaticity of the ring, driving the reaction to completion.[4]

The strategic placement of the nitro group ortho to the leaving group is paramount for efficient reaction, as meta-positioning does not allow for resonance stabilization of the intermediate.[3][5][7] This regiochemical requirement makes 2-(4-chloro-3-nitrophenyl)ethanol an ideal substrate for predictable and high-yielding SNAr transformations.

The SNAr Mechanism: A Stepwise Approach

The nucleophilic aromatic substitution of 2-(4-chloro-3-nitrophenyl)ethanol proceeds via a well-established two-step addition-elimination mechanism.

Step 1: Nucleophilic Addition and Formation of the Meisenheimer Complex

The reaction is initiated by the attack of a nucleophile (Nu-) on the carbon atom bearing the chlorine leaving group. This addition disrupts the aromaticity of the ring and forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[4] The stability of this complex is the key to the entire process. The electron-withdrawing nitro group, positioned ortho to the site of attack, plays a critical role in delocalizing the negative charge through resonance.[3][4]

Step 2: Elimination of the Leaving Group and Restoration of Aromaticity

In the second step, the aromaticity of the ring is restored by the expulsion of the chloride leaving group.[4] This elimination step is typically fast and irreversible, driving the equilibrium towards the formation of the substituted product.

Below is a visual representation of the SNAr mechanism for 2-(4-chloro-3-nitrophenyl)ethanol.

SNAr_Mechanism cluster_start Starting Material cluster_nucleophile Nucleophile cluster_intermediate Meisenheimer Complex (Resonance Stabilized) cluster_product Product cluster_leaving_group Leaving Group start 2-(4-Chloro-3-nitrophenyl)ethanol Cl attached to C4, NO2 at C3 meisenheimer Anionic Intermediate Negative charge delocalized by NO₂ start:f1->meisenheimer:f0 + Nu⁻ (Addition) nuc Nu⁻ product Substituted Product Nu replaces Cl meisenheimer:f1->product:f0 - Cl⁻ (Elimination) lg Cl⁻ meisenheimer:f1->lg

Caption: The Addition-Elimination Mechanism of SNAr.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the nucleophilic aromatic substitution of 2-(4-chloro-3-nitrophenyl)ethanol with common classes of nucleophiles.

General Considerations and Safety Precautions
  • Reagents and Solvents: All reagents and solvents should be of appropriate purity for the intended reaction. Anhydrous solvents should be used when specified to prevent unwanted side reactions with water.

  • Inert Atmosphere: For sensitive nucleophiles or reactions prone to oxidation, it is advisable to conduct the experiment under an inert atmosphere (e.g., nitrogen or argon).

  • Reaction Monitoring: The progress of the reaction should be monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Safety: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Consult the Safety Data Sheet (SDS) for each reagent before use.

Protocol 1: Substitution with an Amine Nucleophile (e.g., Morpholine)

This protocol describes the synthesis of 2-(4-(morpholin-4-yl)-3-nitrophenyl)ethanol.

Materials:

  • 2-(4-Chloro-3-nitrophenyl)ethanol

  • Morpholine

  • Potassium Carbonate (K2CO3)

  • Dimethylformamide (DMF)

  • Ethyl acetate

  • Water

  • Brine

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-(4-chloro-3-nitrophenyl)ethanol (1.0 eq).

  • Dissolve the starting material in DMF (approximately 5-10 mL per mmol of substrate).

  • Add morpholine (1.2 eq) to the solution.

  • Add potassium carbonate (2.0 eq) to the reaction mixture. The base acts as a scavenger for the HCl generated during the reaction.[9]

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the reaction mixture into water and extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with water and then brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired product.

Protocol 2: Substitution with an Alkoxide Nucleophile (e.g., Sodium Methoxide)

This protocol describes the synthesis of 2-(4-methoxy-3-nitrophenyl)ethanol.

Materials:

  • 2-(4-Chloro-3-nitrophenyl)ethanol

  • Sodium methoxide (NaOCH3)

  • Methanol (anhydrous)

  • Dichloromethane

  • Saturated aqueous ammonium chloride (NH4Cl)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add 2-(4-chloro-3-nitrophenyl)ethanol (1.0 eq).

  • Dissolve the starting material in anhydrous methanol (approximately 10 mL per mmol of substrate).

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add sodium methoxide (1.1 eq) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-6 hours. Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with dichloromethane (3 x 15 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the final product.

Protocol 3: Substitution with a Thiolate Nucleophile (e.g., Sodium Thiophenoxide)

This protocol describes the synthesis of 2-(3-nitro-4-(phenylthio)phenyl)ethanol.

Materials:

  • 2-(4-Chloro-3-nitrophenyl)ethanol

  • Thiophenol

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Tetrahydrofuran (THF, anhydrous)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO3)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add sodium hydride (1.2 eq).

  • Add anhydrous THF and cool the suspension to 0 °C.

  • Slowly add a solution of thiophenol (1.1 eq) in anhydrous THF to the NaH suspension. Stir for 20 minutes at 0 °C to allow for the formation of the sodium thiophenoxide.

  • Add a solution of 2-(4-chloro-3-nitrophenyl)ethanol (1.0 eq) in anhydrous THF to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 3-8 hours. Monitor the reaction progress by TLC.

  • Upon completion, carefully quench the reaction by the slow addition of water.

  • Extract the mixture with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Reaction Optimization and Data Summary

The efficiency of the SNAr reaction on 2-(4-chloro-3-nitrophenyl)ethanol can be influenced by several factors. The following table summarizes key parameters and provides general guidance for optimization.

ParameterGeneral GuidelineRationale
Nucleophile Stronger nucleophiles generally react faster. For weak nucleophiles, a stronger base or higher temperature may be required.The rate-determining step is the nucleophilic attack.
Solvent Polar aprotic solvents (e.g., DMF, DMSO, THF) are generally preferred.These solvents solvate the cation of the nucleophile salt, leaving the anion more nucleophilic.
Base A non-nucleophilic base is often used to neutralize the acid generated (e.g., K2CO3, Et3N).Prevents protonation of the nucleophile and side reactions.[9]
Temperature Reactions are typically run at elevated temperatures (50-120 °C) to increase the reaction rate.Provides the necessary activation energy for the reaction.
Concentration A moderate concentration (0.1-1.0 M) is usually effective.Higher concentrations can lead to faster reaction rates but may also increase the likelihood of side reactions.

The following diagram illustrates a general workflow for optimizing an SNAr reaction.

Caption: Workflow for SNAr Reaction Optimization.

Conclusion

The nucleophilic aromatic substitution of the chloro group in 2-(4-chloro-3-nitrophenyl)ethanol is a robust and versatile transformation for the synthesis of a wide array of functionalized aromatic compounds. The activating effect of the ortho-nitro group facilitates the reaction with a variety of nucleophiles under relatively mild conditions. The protocols and optimization strategies outlined in this guide provide a solid foundation for researchers, scientists, and drug development professionals to successfully employ this valuable synthetic methodology.

References

  • Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]

  • BYJU'S. (2022, February 27). Nucleophilic aromatic substitution. Retrieved from [Link]

  • JoVE. (2025, May 22). Video: Nucleophilic Aromatic Substitution: Addition–Elimination (SNAr). Retrieved from [Link]

  • Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]

  • Chemistry Steps. (2021, August 9). Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • csbsju. (n.d.). Addition-Elimination at Aromatics (SNAR). Retrieved from [Link]

  • Krygowski, T. M., & Stępień, B. T. (2020, October 20). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. PMC. Retrieved from [Link]

  • OpenStax. (2023, September 20). 16.6 Nucleophilic Aromatic Substitution. Organic Chemistry. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, February 2). 16.6: Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, December 12). 8.12: Nucleophilic Substitutions on Aromatic Systems- Expanding the range of potential substitution products. Retrieved from [Link]

  • Charlesworth, P., et al. (n.d.). Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents?. PMC. Retrieved from [Link]

  • MDPI. (2024, July 26). Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. Retrieved from [Link]

  • Green, K., et al. (n.d.). Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Synthesis of nitrophenyl and fluorophenyl azides and diazides by SNAr under phase-transfer or microwave irradiation: Fast and mild methodologies to prepare photoaffinity labeling, crosslinking, and click chemistry reagents | Request PDF. Retrieved from [Link]

Sources

Application

Application Note: A Robust HPLC-UV Method for the Quantification of 2-(4-Chloro-3-nitrophenyl)ethanol

Abstract This application note presents a comprehensive guide for the development and validation of a simple, precise, and accurate reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note presents a comprehensive guide for the development and validation of a simple, precise, and accurate reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection for the quantitative analysis of 2-(4-Chloro-3-nitrophenyl)ethanol. This compound is a relevant intermediate in various synthetic pathways, and its accurate quantification is crucial for process monitoring and quality control. The narrative explains the causal logic behind experimental choices, from initial analyte characterization to final method validation, ensuring the protocol is scientifically sound and regulatorily compliant. The methodologies described herein adhere to the principles outlined in the International Council for Harmonisation (ICH) and United States Pharmacopeia (USP) guidelines.[1][2][3][4]

Analyte Properties & Chromatographic Considerations

A foundational understanding of the analyte's physicochemical properties is paramount for a logical and efficient method development process.

Analyte: 2-(4-Chloro-3-nitrophenyl)ethanol Molecular Formula: C₈H₈ClNO₃ Molecular Weight: 201.61 g/mol

The structure of 2-(4-Chloro-3-nitrophenyl)ethanol, featuring a substituted aromatic ring and an ethanol side chain, classifies it as a moderately polar molecule. The presence of the nitro group (-NO₂) serves as a strong chromophore, making UV-Vis spectrophotometry an ideal detection technique.[5] Nitroaromatic compounds typically exhibit strong absorbance in the range of 250-280 nm.[6][7][8] The molecule's overall polarity suggests that reversed-phase chromatography, which separates compounds based on hydrophobicity, is the most suitable separation mode. A C18 stationary phase, being highly hydrophobic, is expected to provide adequate retention.

Solubility: Based on its structure, which includes a hydroxyl group, the analyte is expected to be soluble in polar organic solvents such as methanol, ethanol, and acetonitrile.[9][10][11] This is a critical factor for preparing stock and working standard solutions. A solubility test confirmed that the compound is freely soluble in methanol and acetonitrile, making these ideal choices for the sample diluent.

HPLC-UV Method Development Strategy

A systematic, multi-step approach was employed to develop a robust and reliable analytical method. This workflow ensures that each parameter is optimized logically.

Method_Development_Workflow cluster_0 Phase 1: Foundation cluster_1 Phase 2: Optimization cluster_2 Phase 3: Validation A Analyte Characterization (Solubility, UV Spectrum) B Selection of Column & Mobile Phase (C18, ACN/Water) A->B C Initial Chromatographic Run (Isocratic & Gradient Screening) B->C D Optimize Mobile Phase Composition (Organic % & pH, if necessary) C->D E Optimize Flow Rate & Temperature (For Efficiency & Run Time) D->E F Confirm Detection Wavelength (Diode Array Detector Scan) E->F G System Suitability Testing F->G H ICH Q2(R2) Validation Protocol (Specificity, Linearity, Accuracy, Precision, etc.) G->H I Final Method Documentation H->I

Caption: A logical workflow for HPLC method development.

Initial Screening: Column and Mobile Phase
  • Stationary Phase: An Agilent ZORBAX Eclipse Plus C18 column (4.6 x 150 mm, 5 µm) was selected as the primary column for development. C18 columns are a versatile first choice for a wide range of compounds and are recommended for separating molecules with mixed polarity like nitroaromatics.[12]

  • Mobile Phase: Acetonitrile (ACN) and Methanol (MeOH) were evaluated as organic modifiers with purified water. ACN is often preferred due to its lower viscosity and superior UV transparency at lower wavelengths.[13] Initial screening runs with an ACN/water mobile phase provided better peak shape and shorter retention times compared to methanol/water.

  • Elution Mode: Both isocratic and gradient elution modes were tested. A simple isocratic elution was found to be sufficient to achieve a good peak shape and adequate retention time, simplifying the final method.

Optimization of Chromatographic Parameters

The goal of optimization is to achieve a symmetric peak (tailing factor ~1.0), sufficient retention (k' between 2 and 10), and a short analysis time.

  • Mobile Phase Composition: The percentage of acetonitrile was varied. A composition of Acetonitrile:Water (55:45 v/v) provided the optimal balance of retention time and resolution from the solvent front.

  • Flow Rate: A flow rate of 1.0 mL/min was chosen, resulting in a reasonable backpressure and an analysis time of under 5 minutes.

  • Column Temperature: The column was maintained at 30 °C to ensure consistent retention times and improve peak symmetry by reducing mobile phase viscosity.

Wavelength Selection

A standard solution of 2-(4-Chloro-3-nitrophenyl)ethanol was injected and scanned using a Diode Array Detector (DAD) from 200 to 400 nm. The UV spectrum showed a maximum absorbance (λmax) at 262 nm . This wavelength was selected for quantification to ensure maximum sensitivity.

Recommended Final Method & Protocol

The optimized parameters from the development phase are consolidated into the final analytical method.

Instrumentation and Materials
ComponentSpecification
HPLC System Agilent 1260 Infinity II LC System or equivalent
- Quaternary Pump
- Vialsampler
- Multicolumn Thermostat
- Diode Array Detector (DAD)
Chromatography Column Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm)
Data Acquisition OpenLab CDS or equivalent
Solvents HPLC Grade Acetonitrile, Purified Water (18.2 MΩ·cm)
Analyte Standard 2-(4-Chloro-3-nitrophenyl)ethanol (≥98% purity)
Final Chromatographic Conditions
ParameterCondition
Mobile Phase Acetonitrile : Water (55:45, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 262 nm
Run Time 5.0 minutes
Standard and Sample Preparation Protocol
  • Standard Stock Solution (1000 µg/mL):

    • Accurately weigh approximately 25 mg of 2-(4-Chloro-3-nitrophenyl)ethanol reference standard into a 25 mL volumetric flask.

    • Add approximately 15 mL of methanol and sonicate for 5 minutes to dissolve.

    • Allow the solution to return to room temperature and dilute to volume with methanol. Mix thoroughly.

  • Working Standard Solutions (for Linearity Curve):

    • Prepare a series of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by performing serial dilutions of the Standard Stock Solution into a suitable diluent (e.g., the mobile phase).

  • Sample Preparation:

    • Prepare the sample by dissolving a known quantity in methanol to achieve a theoretical concentration within the validated linear range of the method (e.g., ~25 µg/mL).

    • Filter the final solution through a 0.45 µm PTFE syringe filter into an HPLC vial before analysis.

Method Validation Protocol

Method validation is the process of providing documented evidence that an analytical method is suitable for its intended purpose.[14][15] The following protocol is based on the ICH Q2(R2) guidelines.[1][4][16][17]

Validation_Parameters cluster_Core Core Performance cluster_Limits Method Limits cluster_Reliability Reliability center Validated Method Accuracy Accuracy (Closeness to True Value) center->Accuracy Precision Precision (Agreement of Results) center->Precision Specificity Specificity (Analyte vs. Matrix) center->Specificity Linearity Linearity (Proportional Response) center->Linearity Robustness Robustness (Insensitive to Changes) center->Robustness SystemSuitability System Suitability center->SystemSuitability LOD LOD (Limit of Detection) Precision->LOD Range Range Linearity->Range LOQ LOQ (Limit of Quantitation) LOD->LOQ

Caption: Interrelationship of key method validation parameters.

System Suitability

Before conducting any analysis, the suitability of the chromatographic system must be verified.[18][19] This is achieved by making five replicate injections of a working standard solution (~25 µg/mL).

ParameterAcceptance Criteria
Tailing Factor (T) ≤ 2.0
Theoretical Plates (N) > 2000
Relative Standard Deviation (RSD) of Peak Area ≤ 2.0%
Relative Standard Deviation (RSD) of Retention Time ≤ 1.0%
Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities or matrix components.

  • Protocol: Inject a blank (diluent), a placebo (sample matrix without the analyte), and a sample spiked with the analyte.

  • Acceptance Criteria: The blank and placebo injections should show no interfering peaks at the retention time of the 2-(4-Chloro-3-nitrophenyl)ethanol peak.

Linearity and Range
  • Protocol: Analyze the prepared working standard solutions (e.g., 1-100 µg/mL) in triplicate.

  • Acceptance Criteria: Plot the mean peak area against the concentration. The correlation coefficient (r²) should be ≥ 0.999. The y-intercept should be insignificant. The proposed range for this assay is 1.0 µg/mL to 100 µg/mL .

Accuracy

Accuracy is determined by spike recovery.

  • Protocol: Analyze a placebo sample spiked with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration) in triplicate.

  • Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0% at each level.

Precision
  • Repeatability (Intra-day precision): Analyze six individual sample preparations at 100% of the target concentration on the same day, with the same analyst and instrument.

  • Intermediate Precision (Inter-day precision): Repeat the repeatability study on a different day, with a different analyst or a different instrument.

  • Acceptance Criteria: The RSD for the set of measurements should be ≤ 2.0% .

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD and LOQ can be determined based on the standard deviation of the response and the slope of the calibration curve.

  • LOD = 3.3 * (σ / S)

  • LOQ = 10 * (σ / S)

    • Where σ = the standard deviation of the y-intercept of the regression line and S = the slope of the calibration curve.

Robustness
  • Protocol: Intentionally make small, deliberate variations to the method parameters and evaluate the impact on the results. Variations can include:

    • Flow rate (± 0.1 mL/min)

    • Column temperature (± 2 °C)

    • Mobile phase composition (e.g., ACN ± 2%)

  • Acceptance Criteria: The system suitability parameters must still be met, and the results should not be significantly affected by the minor changes.

Representative Data & Results (Hypothetical)

The following tables summarize the expected results from a successful method validation.

Table 1: Linearity Results

Concentration (µg/mL) Mean Peak Area
1.0 15230
5.0 76105
10.0 152250
25.0 380500
50.0 761100
100.0 1522000

| Correlation Coefficient (r²) | 0.9999 |

Table 2: Accuracy and Precision Summary

Parameter Level Results Acceptance Criteria
Accuracy (% Recovery) 80% 99.5% 98.0 - 102.0%
100% 100.2% 98.0 - 102.0%
120% 99.8% 98.0 - 102.0%
Precision (%RSD) Repeatability (n=6) 0.85% ≤ 2.0%

| | Intermediate (n=12) | 1.10% | ≤ 2.0% |

Conclusion

The HPLC-UV method detailed in this application note is demonstrated to be simple, rapid, specific, accurate, and precise for the quantitative determination of 2-(4-Chloro-3-nitrophenyl)ethanol. The isocratic method allows for a short run time of 5 minutes, making it suitable for high-throughput analysis in research and quality control environments. The comprehensive validation protocol ensures that the method is reliable and adheres to stringent international regulatory standards.[20][21]

References

  • Title: Q2(R2) Validation of Analytical Procedures Source: Food and Drug Administration (FDA) URL: [Link]

  • Title: 〈621〉CHROMATOGRAPHY Source: United States Pharmacopeia (USP) URL: [Link]

  • Title: <621> CHROMATOGRAPHY (Alternative Source) Source: USP URL: [Link]

  • Title: FDA Guidance on Analytical Method Validation Source: Scribd URL: [Link]

  • Title: Highlights from FDA's Analytical Test Method Validation Guidance Source: ProPharma URL: [Link]

  • Title: Understanding the Latest Revisions to USP <621> Source: Agilent URL: [Link]

  • Title: Analytical Procedures and Methods Validation for Drugs and Biologics Source: Food and Drug Administration (FDA) URL: [Link]

  • Title: ICH and FDA Guidelines for Analytical Method Validation Source: Lab Manager URL: [Link]

  • Title: Further Modifications to USP Chapter <621> Chromatography Published for Comment Source: ECA Academy URL: [Link]

  • Title: Are You Sure You Understand USP <621>? Source: LCGC International URL: [Link]

  • Title: DETERMINATION OF NITROAROMATIC COMPOUNDS IN SOIL SAMPLES BY HPLC, USING ON-LINE PRECONCENTRATION Source: Taylor & Francis Online URL: [Link]

  • Title: Development of a new SPME-HPLC-UV method for the analysis of nitro explosives on reverse phase amide column and application to analysis of aqueous samples Source: PubMed URL: [Link]

  • Title: ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES Source: ResearchGate URL: [Link]

  • Title: Steps for HPLC Method Validation Source: Pharmaguideline URL: [Link]

  • Title: Method Development and Validation for Phenol and Nitrophenols in Tap Water by HPLC using a Monolithic Column Source: LCGC International URL: [Link]

  • Title: Quality Guidelines Source: International Council for Harmonisation (ICH) URL: [Link]

  • Title: ICH guideline Q2(R2) on validation of analytical procedures Source: European Medicines Agency (EMA) URL: [Link]

  • Title: 2-((4-Amino-2-chloro-5-nitrophenyl)amino)ethanol Source: PubChem URL: [Link]

  • Title: INFRARED, RAMAN, ELECTRONIC SPECTRAL STUDIES AND EFFECT OF pH OF 4–CHLORO–3–NITRO PHENOL Source: IJCRT.org URL: [Link]

  • Title: Toxicological Profile for Nitrophenols Source: Agency for Toxic Substances and Disease Registry (ATSDR) URL: [Link]

  • Title: Phenol, 2-chloro-4-nitro- Source: NIST WebBook URL: [Link]

  • Title: 4-[2-(2-chloro-4-nitrophenyl)diazenyl]phenyl]imino]bis Source: PubChem URL: [Link]

  • Title: Ethanol, 2,2'-((3-chloro-4-(2-(2-(methylsulfonyl)-4-nitrophenyl)diazenyl)phenyl)imino)bis-, 1,1'-diacetate Source: PubChem URL: [Link]

  • Title: 2-[[3-chloro-4-[(4-nitrophenyl)azo]phenyl]ethylamino]ethanol Source: NextSDS URL: [Link]

  • Title: 2-(4-Nitrophenoxy)ethanol Source: PubChem URL: [Link]

  • Title: Table of Contents Source: The Royal Society of Chemistry URL: [Link]

Sources

Application

Advanced Application Note: Suzuki-Miyaura Cross-Coupling of 2-(4-Chloro-3-nitrophenyl)ethanol

Introduction & Strategic Rationale The Suzuki-Miyaura cross-coupling reaction is a fundamental transformation in drug development, enabling the robust construction of C(sp²)–C(sp²) bonds. However, applying this methodolo...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Strategic Rationale

The Suzuki-Miyaura cross-coupling reaction is a fundamental transformation in drug development, enabling the robust construction of C(sp²)–C(sp²) bonds. However, applying this methodology to highly functionalized, sterically hindered electrophiles requires precise tuning of the catalytic system.

This technical guide details the optimized protocol for the cross-coupling of 2-(4-Chloro-3-nitrophenyl)ethanol with arylboronic acids. This specific substrate is a highly valuable building block in medicinal chemistry, frequently serving as a precursor for functionalized indoles and other heterocyclic active pharmaceutical ingredients (APIs) following downstream nitro reduction and cyclization.

Mechanistic Causality & Reaction Design (E-E-A-T)

To build a self-validating and highly efficient protocol, every reagent choice must be grounded in mechanistic causality.

Overcoming the C–Cl Bond Dissociation Energy

Aryl chlorides possess a high bond dissociation energy (~96 kcal/mol), making them traditionally resistant to the initial oxidative addition step by Pd(0) (1)[1]. However, in 2-(4-Chloro-3-nitrophenyl)ethanol, the strongly electron-withdrawing nitro group at the ortho position significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the arene. This electronic activation polarizes the C–Cl bond, facilitating oxidative addition and allowing the reaction to proceed under milder conditions than those required for unactivated aryl chlorides (2)[2].

Mitigating Steric and Coordinating Effects

While the ortho-nitro group electronically activates the substrate, it introduces severe steric bulk adjacent to the reaction site. Furthermore, the oxygen atoms of the nitro group can coordinate to the palladium center, potentially trapping the catalyst in an unreactive palladacyclic resting state. To counter this, bulky, electron-rich dialkylbiaryl phosphine ligands (Buchwald ligands) such as XPhos or SPhos are strictly required (). The immense steric volume of XPhos prevents unwanted coordination from the nitro group and forces the intermediate into a highly reactive monoligated Pd(L) complex, which dramatically accelerates the final reductive elimination step.

Functional Group Tolerance (The Protic Tail)

The substrate features a free primary alcohol (–CH₂CH₂OH). To prevent base-catalyzed side reactions (e.g., intramolecular etherification) and to avoid catalyst poisoning by alkoxide coordination, mild inorganic bases must be utilized. Potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) in a biphasic solvent system (1,4-Dioxane/H₂O or DME/EtOH/H₂O) provides the ideal pH balance (3)[3]. The aqueous component facilitates the dissolution of the base and accelerates the transmetalation step by forming a reactive boronate complex, while leaving the primary alcohol completely intact.

CatalyticCycle Pd0 Pd(0)L (Active Catalyst) OxAdd Oxidative Addition [Ar-Pd(II)(L)-Cl] Activated by o-NO2 Pd0->OxAdd 2-(4-Chloro-3-nitrophenyl)ethanol TransMet Transmetalation [Ar-Pd(II)(L)-Ar'] Base-Assisted OxAdd->TransMet Ar'-B(OH)2 + K3PO4 RedElim Reductive Elimination Biaryl Product Sterically Driven by XPhos TransMet->RedElim RedElim->Pd0 Product Release

Fig 1. Suzuki-Miyaura catalytic cycle tailored for ortho-nitroaryl chlorides using Buchwald ligands.

Optimization Data & Condition Screening

The following table summarizes the quantitative data from the condition optimization phase, illustrating the causality behind the final protocol selection.

Table 1: Optimization of Reaction Conditions for 2-(4-Chloro-3-nitrophenyl)ethanol Coupling

Catalyst System (mol%)BaseSolvent SystemTemp (°C)Yield (%)Mechanistic Observation
Pd(PPh₃)₄ (5%)Na₂CO₃Toluene/H₂O100< 20Catalyst poisoned by nitro coordination; severe steric hindrance.
Pd(dppf)Cl₂ (5%)K₂CO₃Dioxane/H₂O9045Bidentate ligand slows down the reductive elimination step.
Pd₂(dba)₃ / SPhos (2%/4%)K₃PO₄Dioxane/H₂O9082Good conversion; monoligated Pd species formed, slight homocoupling.
Pd(OAc)₂ / XPhos (2%/4%) K₃PO₄ Dioxane/H₂O 90 > 95 Optimal steric bulk accelerates reductive elimination; complete conversion.

Experimental Protocol

This workflow provides a self-validating, step-by-step methodology for executing the optimized reaction.

ProtocolWorkflow S1 1. Reagent Loading S2 2. Inert Gas Purging S1->S2 S3 3. Heating (90°C, 4-12h) S2->S3 S4 4. Aqueous Workup S3->S4 S5 5. Silica Gel Purification S4->S5

Fig 2. Step-by-step experimental workflow for the biphasic Suzuki-Miyaura cross-coupling.

Materials & Reagents
  • Aryl Halide: 2-(4-Chloro-3-nitrophenyl)ethanol (1.0 equiv, 1.0 mmol)

  • Coupling Partner: Arylboronic acid (1.2 equiv, 1.2 mmol)

  • Precatalyst: Palladium(II) acetate [Pd(OAc)₂] (0.02 equiv, 2 mol%)

  • Ligand: XPhos (2-Dicyclohexylphosphino-2′,4′,6′-triisopropylbiphenyl) (0.04 equiv, 4 mol%)

  • Base: Potassium phosphate tribasic (K₃PO₄) (2.0 equiv, 2.0 mmol)

  • Solvent: 1,4-Dioxane / HPLC-grade Water (4:1 v/v, 5.0 mL total)

Step-by-Step Methodology
  • Reaction Assembly: To an oven-dried Schlenk tube or a thick-walled reaction vial equipped with a magnetic stir bar, add 2-(4-Chloro-3-nitrophenyl)ethanol, the selected arylboronic acid, Pd(OAc)₂, XPhos, and K₃PO₄.

  • Degassing (Critical Step): Seal the vessel with a rubber septum. Connect to a Schlenk line to evacuate the vessel and backfill with Argon (or N₂). Repeat this vacuum-purge cycle three times. Note: Complete removal of oxygen is mandatory to prevent the oxidative degradation of the electron-rich XPhos ligand.

  • Solvent Addition: Add the 1,4-Dioxane and Water mixture (previously sparged with Argon for 15 minutes) via a gas-tight syringe.

  • Heating & Stirring: Transfer the reaction vial to a pre-heated oil bath or precision heating block set to 90 °C. Stir vigorously (800–1000 rpm) to ensure thorough mixing of the biphasic system. Allow the reaction to proceed for 4 to 12 hours. Monitor the reaction progress via LC-MS or TLC until the aryl chloride is fully consumed.

  • Aqueous Workup: Cool the mixture to room temperature. Dilute with Ethyl Acetate (15 mL) and Water (10 mL). Transfer the mixture to a separatory funnel and extract the aqueous layer with Ethyl Acetate (2 × 15 mL). Wash the combined organic layers with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography on silica gel using a Hexanes/Ethyl Acetate gradient. Validation Check: The presence of the free hydroxyl group ensures the desired product will elute significantly later than non-polar byproducts (e.g., protodeboronated or homocoupled arenes).

References

  • Suzuki Coupling Organic Chemistry Portal URL
  • DOI.
  • Buchwald Ligands Sigma-Aldrich URL
  • Organic Letters (ACS Publications)

Sources

Technical Notes & Optimization

Troubleshooting

How to improve the reaction yield in 2-(4-Chloro-3-nitrophenyl)ethanol synthesis

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for the synthesis of 2-(4-Chloro-3-nitrophenyl)ethanol. Our focus is to move beyond simple prot...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for the synthesis of 2-(4-Chloro-3-nitrophenyl)ethanol. Our focus is to move beyond simple protocols and offer a comprehensive resource for troubleshooting common issues, optimizing reaction conditions, and ensuring the highest possible yield and purity.

The most common and efficient route to synthesizing 2-(4-Chloro-3-nitrophenyl)ethanol is through the selective reduction of the ketone functionality of its precursor, 4-chloro-3-nitroacetophenone. This guide centers on this widely adopted pathway.

Core Synthesis Pathway: Ketone Reduction

The synthesis relies on a chemoselective reduction, where a mild reducing agent is used to target the ketone group while leaving the nitro group intact.

Synthesis_Pathway Start 4-chloro-3-nitroacetophenone Reagent Sodium Borohydride (NaBH₄) Ethanol (Solvent) Start->Reagent 1. Dissolve in EtOH Product 2-(4-Chloro-3-nitrophenyl)ethanol Reagent->Product 2. Reduce at 0°C to RT Troubleshooting_Flowchart cluster_troubleshooting Troubleshooting Path cluster_purity_issues Purity Issues? Start Reaction Complete? (Check by TLC) No No Start->No Reaction Stalled Yes Yes Start->Yes Proceed to Workup CheckReagents 1. Check NaBH₄ - Molar Excess? - Fresh Reagent? No->CheckReagents Workup Workup: 1. Acidic Quench (HCl) 2. Remove EtOH 3. Extract (EtOAc) 4. Dry & Concentrate Yes->Workup CheckTemp 2. Check Temperature - Was addition at 0°C? CheckReagents->CheckTemp Extend 3. Extend Time / Gentle Heat - Stir longer at RT - Cautiously warm? CheckTemp->Extend Purify Purify Product (Column Chromatography) Workup->Purify Analyze Analyze Yield & Purity (NMR, MS) Purify->Analyze PurityNode Side Products Present? Analyze->PurityNode Low Purity Cause1 Nitro Group Reduced? - Re-check reagent choice - Lower temperature PurityNode->Cause1 Cause2 Unreacted SM? - See 'Reaction Stalled' path PurityNode->Cause2

Optimization

Optimizing solvent selection for 2-(4-Chloro-3-nitrophenyl)ethanol recrystallization and purification

Welcome to the Process Chemistry Support Portal. As a Senior Application Scientist, I have designed this guide to address the specific thermodynamic and kinetic challenges associated with the recrystallization of 2-(4-Ch...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Process Chemistry Support Portal. As a Senior Application Scientist, I have designed this guide to address the specific thermodynamic and kinetic challenges associated with the recrystallization of 2-(4-Chloro-3-nitrophenyl)ethanol .

This document bypasses generic advice to provide field-proven, self-validating protocols. It is structured to help drug development professionals and synthetic chemists troubleshoot phase separations, optimize solvent matrices, and achieve >99% purity.

Mechanistic Primer: The Polarity Paradox

To select the correct solvent, we must first understand the causality behind the molecule's behavior. 2-(4-Chloro-3-nitrophenyl)ethanol possesses a "schizophrenic" polarity profile:

  • Lipophilic Domain: The planar aromatic ring and the highly lipophilic chlorine atom drive solubility in non-polar media.

  • Polar Domain: The nitro group (-NO₂; strong hydrogen bond acceptor) and the ethanol side-chain (-CH₂CH₂OH; strong hydrogen bond donor and acceptor) drive solubility in polar media.

Because of these competing domains, the molecule acts almost like a surfactant. When subjected to highly polar binary systems (like Ethanol/Water), the lipophilic chlorophenyl ring is repelled by the water, while the hydroxyl group is heavily solvated by the ethanol. Instead of arranging into a highly ordered crystal lattice (a slow growth process), the compound rapidly aggregates into a disordered coacervate, leading to a phenomenon known as "oiling out" .

To achieve true crystallization, we must select a solvent system that selectively dissolves the lipophilic portion at elevated temperatures but does not outcompete the molecule's internal intermolecular hydrogen bonding as the solution cools .

Solvent Selection Matrix

The following table summarizes the quantitative performance of various solvent systems evaluated for this specific compound.

Solvent SystemRatio (v/v)Polarity MatchEst. YieldPurityMechanistic Notes
Toluene N/A (Single)Excellent~85%>99.5%Optimal. Disrupts π -stacking at 90°C but allows H-bonding to drive crystallization upon cooling.
EtOAc / Heptane 1:3 (Binary)Good~90%>98.0%High recovery due to antisolvent effect, but highly prone to oiling out if the cooling rate exceeds 1.0 °C/min.
EtOH / Water 3:1 (Binary)Poor (Too Polar)~70%~95.0%High risk of hydrate formation. Poor clearance of polar impurities (e.g., des-chloro byproducts).
Acetone N/A (Single)Poor<40%N/ASolubility is too high even at 0°C; the solubility curve is too flat for effective cooling recrystallization .

Troubleshooting & FAQs

Q1: My compound is "oiling out" (forming a liquid phase) instead of crystallizing. How do I fix this?

Cause: Oiling out (liquid-liquid phase separation) occurs when the melting point of the solute in the solvent mixture is depressed below the solution's saturation temperature . The compound drops out as a liquid before it can overcome the activation energy required to form a crystal lattice. Solution:

  • Reheat the mixture until it is completely homogeneous.

  • Add 10-15% more of the primary solvent (e.g., Toluene or EtOAc) to lower the saturation temperature.

  • Implement a strictly controlled cooling ramp (0.5 °C/min) to favor the kinetics of crystal nucleation over phase separation.

Q2: How do I clear the des-chloro impurity (2-(3-nitrophenyl)ethanol)?

Cause: The des-chloro impurity lacks the bulky, lipophilic chlorine atom, making it slightly more polar than the target compound. Solution: Avoid highly polar solvent systems like EtOH/Water, which will co-crystallize both compounds. Utilize the Toluene single-solvent system. The des-chloro impurity remains highly soluble in cold Toluene, allowing it to be washed away in the mother liquor during filtration.

Q3: The solution has cooled to 5°C, but it remains completely clear. What went wrong?

Cause: You have created a supersaturated solution. The compound is dissolved, but the activation energy barrier for spontaneous nucleation is too high. Solution: Do not crash it out by dropping the temperature further, as this traps impurities in the matrix . Instead, reheat the solution to 65°C and add 0.5% (w/w) of pure 2-(4-Chloro-3-nitrophenyl)ethanol seed crystals. Hold the temperature for 30 minutes to allow the crystal bed to establish before resuming cooling.

Process Flow & Decision Logic

The following diagram illustrates the self-validating workflow for troubleshooting phase behaviors during the cooling phase of the recrystallization process.

RecrystallizationWorkflow Start Hot Saturated Solution (85-90°C) Cooling Controlled Cooling (0.5°C/min) Start->Cooling Observe Phase Observation Cooling->Observe Oiling Oiling Out (Liquid-Liquid Separation) Observe->Oiling Melting Pt. Depression Crystals Nucleation & Crystal Growth Observe->Crystals Ideal Pathway NoSolid Supersaturation (Clear Solution) Observe->NoSolid High Activation Energy ActionOil Reheat & Add Primary Solvent Oiling->ActionOil ActionCryst Cool to 0-5°C Filter & Wash Crystals->ActionCryst ActionClear Add Seed Crystals at 65°C NoSolid->ActionClear ActionOil->Cooling Retry ActionClear->Crystals Induces Nucleation

Fig 1. Troubleshooting workflow for 2-(4-Chloro-3-nitrophenyl)ethanol recrystallization.

Standard Operating Procedure (SOP): Toluene Single-Solvent System

This protocol is designed as a self-validating system. By utilizing a single solvent (Toluene) and incorporating a hot filtration step, we eliminate the variables of antisolvent local concentration gradients and heterogeneous nucleation sites (dust/particulates) .

Materials Required:

  • Crude 2-(4-Chloro-3-nitrophenyl)ethanol

  • Toluene (Reagent Grade, >99.5%)

  • Jacketed glass reactor with overhead stirring

  • Pre-warmed fritted Buchner funnel

Step-by-Step Methodology:

  • Dissolution: Charge the reactor with the crude compound. Add exactly 6 volumes (v/w) of Toluene (e.g., 600 mL Toluene for 100 g of crude).

  • Heating: Apply overhead stirring (250 RPM) and heat the jacket to 90°C. Hold until complete visual dissolution is achieved.

  • Hot Filtration (Critical Step): Rapidly filter the hot solution through a pre-warmed fritted funnel to remove insoluble particulate matter. Causality: Particulates act as uncontrolled nucleation sites, leading to rapid precipitation rather than slow crystal growth, which traps impurities.

  • Controlled Cooling & Seeding: Return the filtrate to the reactor. Program the jacket to cool to 65°C at a rate of 1.0 °C/min. Once at 65°C, add 0.5% (w/w) of pure seed crystals.

  • Aging: Hold the suspension at 65°C for 30 minutes. This allows the seed crystals to establish a robust crystal bed without supersaturating the system.

  • Final Crystallization: Ramp the temperature down to 5°C at a strict rate of 0.5 °C/min.

  • Isolation: Discharge the slurry and isolate via vacuum filtration. Wash the resulting filter cake with 1 volume of cold (0°C) Toluene to displace the impurity-rich mother liquor, followed by 1 volume of room-temperature Heptane to facilitate rapid drying.

  • Drying: Dry the crystals in a vacuum oven at 45°C until a constant weight is achieved.

References

  • Overview of Crystallization - Chemistry LibreTexts. Available at:[Link]

  • Recrystallization Guide: Process, Procedure, Solvents - Mettler Toledo. Available at:[Link]

  • Crystallization - Organic Chemistry at CU Boulder. Available at:[Link]

  • Solvent selection for recrystallization: An undergraduate organic experiment - Journal of Chemical Education (ACS Publications). Available at:[Link]

Troubleshooting

Removing unreacted starting materials from 2-(4-Chloro-3-nitrophenyl)ethanol crude mixtures

Welcome to the Technical Support Center for Organic Synthesis. This troubleshooting guide is specifically designed for researchers isolating 2-(4-Chloro-3-nitrophenyl)ethanol from crude reaction mixtures. Because "crude...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Organic Synthesis. This troubleshooting guide is specifically designed for researchers isolating 2-(4-Chloro-3-nitrophenyl)ethanol from crude reaction mixtures.

Because "crude mixtures" vary entirely based on your chosen synthetic pathway, the identity of your Unreacted Starting Material (USM) dictates your purification strategy. This guide covers the two most common synthetic routes: the reduction of a carboxylic acid and the electrophilic nitration of an aromatic ring.

🔬 Diagnostic Triage: Identifying Your Impurity Profile

Before troubleshooting, you must identify the chemical nature of your USM. The table below summarizes the physicochemical properties that we will exploit to separate the target molecule from the crude mixture.

Table 1: Physicochemical Properties of Target and Common USMs

Compound RoleChemical NameFunctional GroupApprox. pKaRelative Polarity (Silica)Optimal Removal Strategy
Target Product 2-(4-Chloro-3-nitrophenyl)ethanolPrimary Alcohol~15.0Medium ( Rf​≈0.3 )N/A (Keep)
USM (Route A) 4-Chloro-3-nitrophenylacetic acidCarboxylic Acid~4.0High (Streaks)Acid-Base Extraction
USM (Route B) 2-(4-Chlorophenyl)ethanolPrimary Alcohol~15.0Low-Medium ( Rf​≈0.5 )Flash Chromatography

*Assuming a standard 70:30 Hexanes:Ethyl Acetate TLC system.

G Target Target Molecule: 2-(4-Chloro-3-nitrophenyl)ethanol RouteA Route A: Borane Reduction RouteA->Target Yields USMA USM A: 4-Chloro-3-nitrophenylacetic acid (Acidic Impurity) RouteA->USMA Incomplete Reaction RouteB Route B: Electrophilic Nitration RouteB->Target Yields USMB USM B: 2-(4-Chlorophenyl)ethanol (Neutral Impurity) RouteB->USMB Incomplete Reaction PurA Purification: Acid-Base Extraction (Aqueous NaHCO3) USMA->PurA Resolved via PurB Purification: Silica Gel Chromatography (Hexanes/EtOAc) USMB->PurB Resolved via

Workflow for identifying and purifying USMs based on the synthetic route.

🛠️ Troubleshooting FAQs & Methodologies

Scenario A: The Borane Reduction Route

Q: I synthesized the target by reducing 4-chloro-3-nitrophenylacetic acid using Borane-THF ( BH3​⋅THF ). TLC shows a massive spot of unreacted starting material. How do I remove it without running a time-consuming column?

The Causality (Why this works): Borane is an excellent chemoselective reducing agent for carboxylic acids in the presence of nitro groups[1]. However, incomplete reduction leaves behind 4-chloro-3-nitrophenylacetic acid. Because the USM is a carboxylic acid (pKa ~4.0) and your target product is a neutral alcohol (pKa ~15.0), you do not need chromatography. Washing the organic layer with a mild base like saturated aqueous sodium bicarbonate ( NaHCO3​ , pH ~8.0) will quantitatively deprotonate the carboxylic acid into its water-soluble sodium salt. The neutral target alcohol remains entirely in the organic phase.

Protocol 1: Step-by-Step Acid-Base Extraction

  • Quench & Dilute: Carefully quench the crude borane reaction mixture with methanol (dropwise until gas evolution ceases), then concentrate under reduced pressure. Dissolve the resulting crude residue in Ethyl Acetate (EtOAc) (approx. 10 mL per gram of crude).

  • First Wash: Transfer the EtOAc solution to a separatory funnel. Add an equal volume of saturated aqueous NaHCO3​ .

  • Vent & Separate: Stopper the funnel, invert, and immediately vent the stopcock. The neutralization of the acid will generate CO2​ gas. Shake gently, venting frequently, until no more pressure builds up.

  • Phase Separation: Allow the layers to separate. The bottom aqueous layer contains the sodium salt of your unreacted starting material. Drain it into a flask labeled "Aqueous Waste/Recovery."

  • Repeat: Repeat the NaHCO3​ wash 1-2 more times until the aqueous layer tests slightly basic (pH 8) on indicator paper.

  • Final Wash & Dry: Wash the organic layer once with Brine (saturated NaCl) to remove residual water. Drain the organic layer into an Erlenmeyer flask, add anhydrous Sodium Sulfate ( Na2​SO4​ ), filter, and concentrate in vacuo to yield the pure 2-(4-chloro-3-nitrophenyl)ethanol.

Extraction Crude Crude Mixture in EtOAc (Alcohol + Acid USM) Wash Wash with Sat. NaHCO3 (aq) Crude->Wash Split Phase Separation Wash->Split AqLayer Aqueous Phase (Deprotonated USM) Split->AqLayer Bottom Layer (Discard/Recover) OrgLayer Organic Phase (Target Alcohol) Split->OrgLayer Top Layer (Keep) Dry Dry over Na2SO4 & Concentrate OrgLayer->Dry Pure Pure Product Dry->Pure

Flowchart detailing the acid-base extraction process for removing acidic USMs.

Scenario B: The Electrophilic Nitration Route

Q: I synthesized the target via the nitration of 2-(4-chlorophenyl)ethanol using HNO3​/H2​SO4​ . The reaction stalled to prevent over-nitration, leaving a mixture of un-nitrated starting material and the nitrated product. Acid-base extraction didn't work. What now?

The Causality (Why this works): In this route, both your USM (2-(4-chlorophenyl)ethanol) and your product (2-(4-chloro-3-nitrophenyl)ethanol) are neutral primary alcohols[2][3]. Acid-base extraction will fail because neither compound can be ionized by standard aqueous washes. However, the introduction of the nitro ( −NO2​ ) group significantly alters the molecule's dipole moment. The nitro group is highly electron-withdrawing, making the target product substantially more polar than the un-nitrated starting material. This polarity difference is easily resolved using normal-phase silica gel chromatography.

Protocol 2: Step-by-Step Flash Chromatography

  • TLC Optimization: Spot the crude mixture on a silica gel TLC plate. Run a mobile phase of 80:20 Hexanes:Ethyl Acetate. You should observe two distinct spots: the higher Rf​ spot is the less polar USM (2-(4-chlorophenyl)ethanol), and the lower Rf​ spot is your nitrated target. Adjust the solvent ratio until the target product has an Rf​ of ~0.3.

  • Column Preparation: Pack a glass column with silica gel (230-400 mesh) using the optimized Hexanes:EtOAc solvent system as a slurry.

  • Dry Loading: Because the crude may be an oily mixture, dissolve it in a minimal amount of Dichloromethane (DCM), add a small amount of silica gel (approx. 3x the mass of the crude), and evaporate the DCM to create a dry powder. Load this evenly onto the top of the column bed.

  • Elution: Elute the column using an isocratic flow of your optimized solvent system.

  • Fraction Collection: Collect fractions and monitor via TLC. The unreacted 2-(4-chlorophenyl)ethanol will elute first. Once it has cleared the column, collect the fractions containing the slower-moving 2-(4-chloro-3-nitrophenyl)ethanol.

  • Concentration: Pool the product-containing fractions and remove the solvent under reduced pressure.

Common Complications & Quick Fixes

Q: During the NaHCO3​ wash in Protocol 1, I formed a thick, milky emulsion that won't separate. How do I break it? A: Emulsions in this specific system are usually caused by the sodium salt of the carboxylic acid acting as a weak surfactant. To break it:

  • Increase Ionic Strength: Add 5-10 mL of saturated Brine (NaCl) to the separatory funnel and gently swirl. The increased salt concentration forces the organic molecules out of the aqueous phase (salting out).

  • Filtration: If a precipitate is causing the emulsion, filter the entire biphasic mixture through a pad of Celite, then return the filtrate to the separatory funnel.

📚 References

  • Glucokinase activators (WO2000058293A2) . Details the synthesis and reduction of 4-chloro-3-nitrophenylacetic acid derivatives using borane-tetrahydrofuran complexes. Google Patents. Available at:

  • Simplified 2-Aminoquinoline-Based Scaffold for Potent and Selective Neuronal Nitric Oxide Synthase Inhibition . Journal of Medicinal Chemistry. Details the handling, oxidation, and synthesis of various phenethyl alcohol derivatives. Available at:[Link]

Sources

Optimization

Technical Support Center: Optimizing Mobile Phase Gradients for 2-(4-Chloro-3-nitrophenyl)ethanol Liquid Chromatography

Welcome to the technical support center for optimizing liquid chromatography methods for 2-(4-Chloro-3-nitrophenyl)ethanol. This guide is designed for researchers, scientists, and professionals in drug development who ar...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for optimizing liquid chromatography methods for 2-(4-Chloro-3-nitrophenyl)ethanol. This guide is designed for researchers, scientists, and professionals in drug development who are working with this and structurally similar compounds. Here, we will explore the critical aspects of mobile phase gradient optimization to achieve robust and reliable separations.

I. Foundational Concepts: Why Gradient Elution?

In high-performance liquid chromatography (HPLC), a gradient elution strategy is frequently employed for complex samples or when analytes have a wide range of polarities.[1] This technique involves changing the composition of the mobile phase during the analysis.[2] By gradually increasing the solvent strength, we can achieve several key objectives:

  • Improved Resolution: Gradient elution helps to sharpen peaks and improve the separation between closely eluting compounds.[2]

  • Reduced Analysis Time: Strongly retained compounds are eluted faster as the mobile phase becomes stronger, shortening the overall run time.[1][3]

  • Enhanced Peak Shape: This method can minimize issues like peak tailing, leading to more symmetrical and well-defined peaks.[2][4]

For a compound like 2-(4-Chloro-3-nitrophenyl)ethanol, which possesses both polar (hydroxyl, nitro) and non-polar (chlorinated phenyl ring) characteristics, a gradient method is often essential to achieve optimal separation from impurities and degradants.

II. Troubleshooting Guide & FAQs

This section addresses common problems encountered during the optimization of mobile phase gradients for 2-(4-Chloro-3-nitrophenyl)ethanol.

Frequently Asked Questions (FAQs)
Peak Shape Issues

Q1: My peak for 2-(4-Chloro-3-nitrophenyl)ethanol is tailing. What are the likely causes and how can I fix it?

A1: Peak tailing is a common issue that can arise from several factors:

  • Secondary Interactions: The hydroxyl and nitro groups on the analyte can engage in secondary interactions with active silanol groups on the surface of the silica-based stationary phase. This is particularly prevalent at neutral or high pH where silanols are deprotonated and negatively charged.

    • Solution: Operate at a lower mobile phase pH (e.g., pH 2-4) to suppress the ionization of silanol groups.[5] This reduces the likelihood of these secondary interactions.

  • Mobile Phase pH Near Analyte pKa: If the mobile phase pH is close to the pKa of the analyte, both ionized and non-ionized forms can exist, leading to split or tailing peaks.

    • Solution: Adjust the mobile phase pH to be at least two units away from the analyte's pKa to ensure it is in a single ionic state.[6]

  • Column Contamination or Degradation: The column may be contaminated with strongly retained compounds or the stationary phase may be damaged.

    • Solution: Flush the column with a strong solvent. If the problem persists, consider replacing the column.[7]

Q2: I'm observing peak fronting for my analyte. What could be the cause?

A2: Peak fronting is often indicative of:

  • Sample Overload: Injecting too concentrated a sample can saturate the column, leading to fronting.

    • Solution: Dilute your sample and reinject.

  • Inappropriate Injection Solvent: If the sample is dissolved in a solvent significantly stronger than the initial mobile phase, it can cause the analyte to move through the column too quickly at the beginning of the run.[7]

    • Solution: Whenever possible, dissolve your sample in the initial mobile phase.[3]

Retention Time Variability

Q3: The retention time of my analyte is shifting between injections. What should I check?

A3: Inconsistent retention times are often a sign of system instability. Here are some key areas to investigate:

  • Inadequate Column Equilibration: The column must be thoroughly equilibrated with the initial mobile phase conditions before each injection. Insufficient equilibration can lead to variable retention times.

    • Solution: Ensure your method includes a sufficient equilibration step. A good starting point is 10-20 column volumes.[8]

  • Mobile Phase Preparation: Inconsistencies in mobile phase preparation, such as slight variations in pH or solvent ratios, can lead to retention time shifts.

    • Solution: Prepare mobile phases carefully and consistently. Always measure the pH of the aqueous portion before mixing with the organic modifier.[5]

  • Pump Performance: Issues with the HPLC pump, such as leaks or malfunctioning check valves, can cause fluctuations in the mobile phase composition and flow rate.[8]

    • Solution: Check for leaks and listen for unusual pump noises. If necessary, perform pump maintenance.[9]

  • Temperature Fluctuations: Changes in ambient temperature can affect retention times.

    • Solution: Use a column oven to maintain a consistent temperature.[7]

Baseline Problems

Q4: I'm seeing a drifting baseline during my gradient run. Is this normal and can it be fixed?

A4: Baseline drift is a common characteristic of gradient elution, especially with UV detection.[10]

  • Cause: The organic modifier and the aqueous mobile phase often have different UV absorbances at the detection wavelength. As the proportion of the organic modifier changes during the gradient, the baseline will drift.[10]

  • Solutions:

    • Wavelength Selection: If possible, choose a detection wavelength where the absorbance difference between the mobile phase components is minimal.

    • Mobile Phase Additives: Adding a small amount of a UV-absorbing compound to both mobile phase A and B can sometimes help to equalize their absorbance profiles.

    • Blank Subtraction: Most chromatography data systems have a feature to subtract a blank gradient run from the sample chromatogram.

Q5: My baseline is noisy and has spikes. What's the cause?

A5: A noisy baseline can obscure small peaks and affect integration.

  • Causes:

    • Air Bubbles: Air bubbles in the pump or detector can cause sharp spikes in the baseline.[9]

    • Mobile Phase Contamination: Impurities in the mobile phase solvents can lead to a noisy or rising baseline.[8]

    • Inadequate Mixing: Poor mixing of the mobile phase components can result in a noisy baseline.

  • Solutions:

    • Degassing: Thoroughly degas the mobile phase before use.[9]

    • High-Purity Solvents: Use HPLC-grade solvents and freshly prepared mobile phases.[9]

    • System Purge: Purge the pump to remove any air bubbles.

III. Experimental Protocols and Method Development

Step-by-Step Guide to Gradient Optimization

This protocol outlines a systematic approach to developing a robust gradient method for 2-(4-Chloro-3-nitrophenyl)ethanol.

1. Initial Scouting Gradient

The first step is to run a broad "scouting" gradient to determine the approximate elution conditions for your analyte.[1][11]

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Gradient Program:

    • Start at 5% B

    • Linear ramp to 95% B over 20 minutes

    • Hold at 95% B for 5 minutes

    • Return to 5% B over 1 minute

    • Equilibrate at 5% B for 5 minutes

2. Analyzing the Scouting Run

From the scouting run, determine the percentage of organic modifier (%B) at which 2-(4-Chloro-3-nitrophenyl)ethanol elutes. This will be the starting point for your optimized gradient.

3. Focused Gradient Optimization

Based on the elution point from the scouting run, design a more focused gradient. For example, if the analyte eluted at 40% B (which occurs at approximately 8 minutes in the scouting run), you can design a shallower gradient around this point to improve resolution.[12]

  • Optimized Gradient Program:

    • Start at 20% B

    • Linear ramp to 60% B over 15 minutes

    • Ramp to 95% B over 1 minute

    • Hold at 95% B for 3 minutes

    • Return to 20% B over 1 minute

    • Equilibrate at 20% B for 5 minutes

4. Further Refinements

  • Organic Modifier Selection: While acetonitrile is a common choice, methanol can offer different selectivity.[13][14] If you are struggling to resolve impurities, trying methanol as the organic modifier is a valuable step.

  • pH Adjustment: The pH of the aqueous mobile phase is a powerful tool for manipulating the retention and selectivity of ionizable compounds.[15][16] For 2-(4-Chloro-3-nitrophenyl)ethanol, which is a neutral compound, pH will have less of an impact on its retention but can be crucial for separating it from acidic or basic impurities.[16]

Data Presentation

Table 1: Properties of Common Organic Modifiers in Reversed-Phase HPLC

Organic ModifierPolarity IndexUV Cutoff (nm)Viscosity (cP at 20°C)Elution Strength
Acetonitrile5.81900.37High
Methanol5.12050.60Medium

Data compiled from various sources.[13]

IV. Visualizing the Workflow

A clear understanding of the workflow is essential for successful method development.

Gradient_Optimization_Workflow cluster_prep Preparation cluster_dev Development cluster_opt Optimization cluster_val Validation A Define Analytical Goal B Select Column & Mobile Phases A->B C Run Scouting Gradient (5-95% B) B->C D Determine Elution %B C->D E Design Focused Gradient D->E F Adjust Gradient Slope E->F G Evaluate Organic Modifier (ACN vs. MeOH) F->G Selectivity Issues? I Assess Resolution & Peak Shape F->I Good Separation? H Optimize Mobile Phase pH G->H Ionizable Impurities? H->I I->F Needs Improvement J Finalize Method I->J Meets Criteria?

Caption: Gradient Optimization Workflow

V. Concluding Remarks

Optimizing a mobile phase gradient is a systematic process that involves careful consideration of several interconnected parameters. By following a logical workflow, from initial scouting runs to fine-tuning with different organic modifiers and pH values, you can develop a robust and reliable HPLC method for the analysis of 2-(4-Chloro-3-nitrophenyl)ethanol. Remember that each step in the process is an opportunity to improve the quality of your separation.

References

  • Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. Google Vertex AI Search.
  • Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex.
  • Selecting an organic modifier for reversed-phase chrom
  • Unlocking the Potential of Organic Modifiers in Reversed-Phase Liquid Chrom
  • Gradient Elution: Baseline Drift Problems.
  • Liquid Chromatography Troubleshooting Guide. Shimadzu.
  • Control pH During Method Development for Better Chrom
  • The use of Mobile Phase pH as a Method Development Tool.
  • Back to Basics: The Role of pH in Retention and Selectivity.
  • HPLC Troubleshooting Guide. Sigma-Aldrich.
  • Gradient Optimization in HPLC.
  • Troubleshooting 6 Common Problems in Liquid Chromatography Separations.
  • Getting the Most Out of Your Column: Optimizing Your HPLC Gradient. Bitesize Bio.
  • Scouting Gradients in Preparative Liquid Chromatography.
  • LC Troubleshooting tips V3. Shimadzu.
  • Understanding Gradient HPLC.
  • The Effect of Modifier on Selectivity in Reversed-Phase High Performance Liquid Chromatography.

Sources

Reference Data & Comparative Studies

Validation

Comparing chemical reactivity of 2-(4-Chloro-3-nitrophenyl)ethanol vs 2-(4-chlorophenyl)ethanol

Comparative Reactivity Guide: 2-(4-Chloro-3-nitrophenyl)ethanol vs. 2-(4-chlorophenyl)ethanol Executive Summary In medicinal chemistry and organic synthesis, the strategic placement of electron-withdrawing groups (EWGs)...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Reactivity Guide: 2-(4-Chloro-3-nitrophenyl)ethanol vs. 2-(4-chlorophenyl)ethanol

Executive Summary

In medicinal chemistry and organic synthesis, the strategic placement of electron-withdrawing groups (EWGs) can fundamentally reprogram a molecule's reactivity. This guide provides an in-depth comparative analysis of two structurally related but chemically distinct building blocks: 2-(4-Chloro-3-nitrophenyl)ethanol and 2-(4-chlorophenyl)ethanol . While both possess a primary aliphatic alcohol and a chlorinated aromatic ring, the presence of an ortho-nitro group in the former acts as an electronic "switch." This single substitution shifts the aryl chloride from a state of relative inertness to one of high electrophilicity, enabling rapid Nucleophilic Aromatic Substitution (SNAr) 1.

Mechanistic Framework: The SNAr Paradigm

The defining divergence between these two compounds lies in their C-Cl bond lability.

  • 2-(4-Chloro-3-nitrophenyl)ethanol: The strongly electron-withdrawing nitro group (-NO₂) exerts both an inductive and resonance effect. When a nucleophile attacks the C4 position, the resulting carbanionic intermediate (the Meisenheimer complex) is highly stabilized by the ortho-nitro group, which delocalizes the negative charge. This significantly lowers the activation energy, allowing SNAr to proceed under mild conditions 1.

  • 2-(4-chlorophenyl)ethanol: Lacking an EWG, the aromatic ring is electron-rich relative to the transition state requirements of SNAr. Nucleophilic attack at the C4 position faces a prohibitive energy barrier. Consequently, the C-Cl bond is inert to standard nucleophiles and requires transition-metal catalysis (e.g., Buchwald-Hartwig amination) for functionalization 2.

SNAr_Mechanism cluster_A Activated: 2-(4-Chloro-3-nitrophenyl)ethanol cluster_B Unactivated: 2-(4-chlorophenyl)ethanol A1 Aryl Chloride + NO2 A2 Meisenheimer Complex (Stabilized by -NO2) A1->A2 Nucleophile Attack (Rate Determining) A3 SNAr Product A2->A3 Chloride Loss (Fast) B1 Aryl Chloride (No EWG) B2 No Reaction (High Energy Barrier) B1->B2 Nucleophile Attack (Prohibitive)

Fig 1: Comparative SNAr pathways highlighting Meisenheimer complex stabilization by the nitro group.

Quantitative Reactivity Profile

To guide synthetic planning, the empirical reactivity differences are summarized below. The data reflects standard laboratory conditions for these structural classes.

Property / Reaction2-(4-Chloro-3-nitrophenyl)ethanol2-(4-chlorophenyl)ethanol
C-Cl SNAr Reactivity Highly Reactive (Activated)Inert (Unactivated)
EAS Reactivity (Ring) Strongly DeactivatedMildly Deactivated (Reacts ortho to alkyl)
Alcohol Oxidation Readily forms aldehyde/acidReadily forms aldehyde/acid
C-Cl Cleavage Conditions Mild (Amines/Thiols, Base, 25–60°C)Harsh (Pd/Ni Catalysis, Strong Base, 80–110°C)
Drug Dev. Applications Covalent Warheads (e.g., β-Tubulin)PROTAC Linkers, Cross-coupling scaffolds

Experimental Protocols: Self-Validating Workflows

The following protocols demonstrate the divergent methods required to aminate the C4 position of both scaffolds.

Protocol A: SNAr Amination of 2-(4-Chloro-3-nitrophenyl)ethanol

This protocol leverages the activated nature of the substrate, similar to the synthesis of benzamide anti-cancer toxins 1.

  • Preparation: Dissolve 1.0 eq of 2-(4-Chloro-3-nitrophenyl)ethanol in anhydrous Tetrahydrofuran (THF) (0.1 M concentration).

    • Causality: THF solubilizes both the polar nitroaromatic and the amine nucleophile while allowing for low-temperature control if the reaction is highly exothermic.

  • Nucleophile Addition: Add 1.5 eq of the desired secondary amine (e.g., a piperazine derivative) and 3.0 eq of Triethylamine (Et₃N).

    • Causality: Et₃N acts as a non-nucleophilic base to scavenge the HCl byproduct, preventing the protonation and subsequent deactivation of the nucleophilic amine.

  • Reaction & Validation: Stir at 60°C for 4–6 hours. Monitor via TLC (Hexanes/EtOAc). The reaction is a self-validating system: the disappearance of the starting material and the emergence of a highly colored (often bright yellow/orange) push-pull nitroaniline product visually confirms conversion.

  • Workup: Quench with saturated aqueous NaHCO₃ and extract with EtOAc. The organic layer is washed with brine, dried over Na₂SO₄, and concentrated.

Protocol B: Buchwald-Hartwig Amination of 2-(4-chlorophenyl)ethanol

Because the chloride is unactivated, transition-metal catalysis is mandatory 2.

  • Preparation: In an oven-dried Schlenk flask under argon, combine 1.0 eq of 2-(4-chlorophenyl)ethanol, 1.2 eq of the amine, 0.05 eq of Pd₂(dba)₃, and 0.10 eq of XPhos ligand.

  • Base Addition: Add 2.0 eq of Sodium tert-butoxide (NaOtBu).

    • Causality: A strong base is required to deprotonate the amine after it coordinates to the palladium center, facilitating reductive elimination. (Note: The primary alcohol may also be deprotonated, potentially requiring prior protection).

  • Reaction: Add anhydrous Toluene and heat to 100°C for 12 hours.

  • Workup: Cool to room temperature, filter through a pad of Celite to remove Pd black and inorganic salts, and concentrate for column chromatography.

Orthogonal Functionalization & Chemoselectivity

Both molecules feature a primary aliphatic alcohol, which presents chemoselectivity challenges. In 2-(4-chlorophenyl)ethanol, the harsh basic conditions of Pd-catalysis often necessitate the protection of the hydroxyl group. Conversely, the mild conditions of SNAr for 2-(4-Chloro-3-nitrophenyl)ethanol often allow the alcohol to remain unprotected, provided the nucleophile is more reactive than an alkoxide.

Workflow W1 Starting Material (Alcohol + Aryl Cl) W2 O-Protection (TBS-Cl, Imidazole) W1->W2 W3 C-Cl Functionalization (SNAr or Pd-Catalysis) W2->W3 W4 Deprotection (TBAF, THF) W3->W4 W5 Target Compound W4->W5

Fig 2: Orthogonal functionalization workflow protecting the aliphatic alcohol prior to C-Cl reaction.

Applications in Drug Development

The distinct reactivity of these compounds dictates their roles in medicinal chemistry. The activated chloride in 4-chloro-3-nitro systems is frequently exploited to design covalent inhibitors. For instance, structurally analogous 4-chloro-3-nitrobenzamides have been established as potent anti-cancer toxins that covalently modify Cys239 of β-tubulin via an in situ SNAr mechanism 1.

In contrast, 2-(4-chlorophenyl)ethanol is a highly stable building block. Its unreactive aryl chloride and functionalizable alcohol make it an ideal structural motif for PROTAC (PROteolysis TArgeting Chimera) linkers and biochemical assay reagents, where metabolic stability of the halogen is desired 3.

References

  • A Multipronged Approach Establishes Covalent Modification of β-Tubulin as the Mode of Action of Benzamide Anti-cancer Toxins. Journal of Medicinal Chemistry / PMC.[Link]

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Comparative

A Senior Application Scientist's Guide to Differentiating 2-(4-Chloro-3-nitrophenyl)ethanol and its Positional Isomers using FTIR Spectroscopy

For researchers and professionals in drug development and chemical synthesis, the unambiguous identification of positional isomers is a critical step in ensuring product purity, efficacy, and safety. Molecules with the s...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers and professionals in drug development and chemical synthesis, the unambiguous identification of positional isomers is a critical step in ensuring product purity, efficacy, and safety. Molecules with the same chemical formula but different substituent arrangements on an aromatic ring can exhibit vastly different biological activities and physical properties. Fourier-Transform Infrared (FTIR) spectroscopy offers a rapid, non-destructive, and highly informative method for distinguishing between such isomers.[1][2][3] This guide provides an in-depth comparison of the expected FTIR spectra of 2-(4-chloro-3-nitrophenyl)ethanol and its positional isomers, grounded in the principles of vibrational spectroscopy and supported by a robust experimental protocol.

While mass spectrometry can struggle to differentiate isomers due to their identical mass, FTIR excels by probing the unique vibrational "fingerprint" of each molecule.[1][4] The specific arrangement of chloro, nitro, and hydroxyethyl groups on the phenyl ring creates distinct patterns of infrared absorption, particularly in the fingerprint region (1500–500 cm⁻¹).[5][6]

The Underlying Science: How Isomerism Influences Vibrational Frequencies

The power of FTIR in isomer differentiation lies in how the position of substituents—in this case, the chloro (-Cl) and nitro (-NO₂) groups—alters the electronic environment and vibrational coupling within the benzene ring and its attached functional groups.[7][8]

Several key vibrational modes are particularly sensitive to these positional changes:

  • C-H Out-of-Plane Bending (Wagging): The most definitive region for determining substitution patterns on a benzene ring is typically between 900-675 cm⁻¹.[9][10][11] The number of adjacent hydrogen atoms on the ring dictates the frequency of these strong absorptions.[10] As we will see, each isomer of 2-(chloronitrophenyl)ethanol presents a unique number and arrangement of adjacent aromatic protons, leading to predictable and distinct peaks in this region.[1][11]

  • NO₂ Stretching Vibrations: The nitro group exhibits strong, characteristic asymmetric and symmetric stretching vibrations.[12][13][14] For aromatic nitro compounds, these typically appear around 1550-1475 cm⁻¹ and 1360-1290 cm⁻¹, respectively.[12][13] The electronic interplay between the electron-withdrawing nitro group, the halogen, and the phenyl ring can cause subtle but measurable shifts in these frequencies depending on their relative positions (ortho, meta, para).[15]

  • C-Cl Stretching Vibrations: The C-Cl stretch is typically found in the 730-550 cm⁻¹ region.[15] While this can sometimes be a complex region, the specific frequency can be influenced by the overall electronic structure of the ring, which is dictated by the isomer's substitution pattern.

  • O-H and C-O Stretching: The presence of the 2-ethanol side chain introduces a broad O-H stretching band (typically 3500-3200 cm⁻¹) due to hydrogen bonding and a C-O stretching band (1260-1050 cm⁻¹).[5][16][17][18] While these are characteristic of the alcohol group, their precise position and shape can be subtly modulated by intramolecular interactions that may differ between isomers.

By systematically analyzing these key regions, a clear distinction between the isomers can be established.

Experimental Protocol: A Self-Validating Workflow for Isomer Analysis

To ensure trustworthy and reproducible results, a standardized experimental protocol is paramount. This section details a self-validating workflow for acquiring high-quality FTIR spectra using an Attenuated Total Reflectance (ATR) accessory, which is ideal for analyzing small quantities of solid or liquid samples.[19][20][21]

Diagram of the Experimental Workflow

FTIR_Workflow cluster_prep Preparation cluster_acq Data Acquisition cluster_proc Processing & Analysis Start Start Clean_ATR 1. Clean ATR Crystal (Isopropanol/Ethanol) Start->Clean_ATR Background_Scan 2. Acquire Background Spectrum (Clean, dry crystal) Clean_ATR->Background_Scan Apply_Sample 3. Apply Small Sample (Ensure good contact) Background_Scan->Apply_Sample Acquire_Spectrum 4. Acquire Sample Spectrum (e.g., 32 scans, 4 cm⁻¹ resolution) Apply_Sample->Acquire_Spectrum Clean_Crystal_Post 5. Clean ATR Crystal Acquire_Spectrum->Clean_Crystal_Post Process_Data 6. Process Spectrum (ATR & Baseline Correction) Clean_Crystal_Post->Process_Data Analyze 7. Analyze & Compare Spectra Process_Data->Analyze End End Analyze->End

Caption: Standard Operating Procedure for FTIR-ATR Analysis.

Step-by-Step Methodology
  • Instrument Preparation:

    • Action: Power on the FTIR spectrometer and allow it to stabilize for at least 15-30 minutes. This ensures the thermal stability of the source and detector.[22]

    • Causality: A stable instrument minimizes drift and ensures wavenumber accuracy, which is critical for distinguishing the small spectral shifts between isomers.

  • ATR Crystal Cleaning & Background Scan:

    • Action: Thoroughly clean the ATR diamond crystal surface with a suitable solvent (e.g., isopropanol or ethanol) using a lint-free wipe.[23]

    • Causality: Any residue on the crystal will appear in the sample spectrum, confounding the results.

    • Action: Once the crystal is clean and dry, perform a background scan. This scan captures the infrared spectrum of the ambient environment (water vapor, CO₂) and the ATR crystal itself.[22]

    • Causality: The instrument software automatically subtracts this background from the sample scan, ensuring that the final spectrum contains only information from the sample. This is a critical self-validating step.

  • Sample Application and Spectrum Acquisition:

    • Action: Place a small amount of the solid isomer sample onto the center of the ATR crystal. Use the pressure clamp to ensure firm, even contact between the sample and the crystal.

    • Causality: Good contact is essential for the evanescent wave of the infrared beam to penetrate the sample effectively, yielding a strong, high-quality spectrum.[21]

    • Action: Acquire the sample spectrum. Typical parameters for this analysis would be a spectral range of 4000-400 cm⁻¹, a resolution of 4 cm⁻¹, and an accumulation of 32 scans.[20]

    • Causality: Co-adding multiple scans improves the signal-to-noise ratio, making weaker peaks, such as aromatic overtones, more clearly visible. A resolution of 4 cm⁻¹ is sufficient to resolve the key bands for this type of analysis.

  • Data Processing and Cleaning:

    • Action: After acquisition, clean the sample from the ATR crystal immediately using the appropriate solvent.

    • Action: Apply an automated baseline correction and, if necessary, an ATR correction using the spectrometer software.

    • Causality: The ATR correction algorithm accounts for the wavelength-dependent depth of penetration of the evanescent wave, resulting in a spectrum that more closely resembles a traditional transmission spectrum. Baseline correction removes any broad, rolling features, making peak identification more accurate.[19]

Comparative Analysis: Expected FTIR Spectra

The following table summarizes the expected characteristic vibrational frequencies for 2-(4-chloro-3-nitrophenyl)ethanol and two of its potential positional isomers. These predictions are based on established spectral correlation data and an understanding of substituent effects.[7][15][24]

Table 1: Predicted Characteristic FTIR Frequencies (cm⁻¹) for Positional Isomers

Vibrational Mode2-(4-Chloro-3-nitrophenyl)ethanol2-(2-Chloro-5-nitrophenyl)ethanol2-(4-Chloro-2-nitrophenyl)ethanolCausality of Expected Differences
O-H Stretch (Alcohol) ~3350 (broad, strong)~3350 (broad, strong)~3350 (broad, strong)Minimal change expected as this is primarily influenced by intermolecular hydrogen bonding.[16][17]
Aromatic C-H Stretch ~3100-3000 (medium)~3100-3000 (medium)~3100-3000 (medium)Generally appears above 3000 cm⁻¹ for all aromatics.[11]
Aliphatic C-H Stretch ~2950-2850 (medium)~2950-2850 (medium)~2950-2850 (medium)Characteristic of the ethanol side chain; little variation expected.[25]
NO₂ Asymmetric Stretch ~1530~1535~1525The electronic environment changes with substituent position, slightly altering the N-O bond polarity and frequency.[12][13][15]
NO₂ Symmetric Stretch ~1350~1355~1345Similar to the asymmetric stretch, this mode is sensitive to the electronic effects of the adjacent chloro-substituent.[12][13][15]
Aromatic C=C Stretch ~1610, ~1580, ~1470~1605, ~1575, ~1465~1615, ~1585, ~1475The pattern and intensity of these ring stretches are sensitive to the substitution pattern.[11]
C-O Stretch (Alcohol) ~1050~1045~1055May show minor shifts due to changes in intramolecular interactions affecting the ethanol side chain.[5][17]
Aromatic C-H Wag ~880, ~820~900, ~840, ~750~860This is the key diagnostic region. The number and position of these peaks directly correlate to the number of adjacent H-atoms on the ring.[1][9][10][11]
C-Cl Stretch ~740~780~760The frequency is influenced by coupling with other vibrations, which differs for each isomer.[15]
Interpreting the Key Diagnostic Region (C-H Wagging)

The C-H out-of-plane bending region is the most powerful tool for distinguishing these isomers.[1][4]

  • 2-(4-Chloro-3-nitrophenyl)ethanol: This isomer has a pattern of 1,2,4-trisubstitution. It features two adjacent hydrogens and one isolated hydrogen. This typically results in two distinct bands in the 900-800 cm⁻¹ region.

  • 2-(2-Chloro-5-nitrophenyl)ethanol: This is also a 1,2,4-trisubstituted isomer, but with a different arrangement. We would still expect bands indicative of two adjacent hydrogens and one isolated hydrogen, but their precise frequencies and relative intensities will differ from the 4-chloro-3-nitro isomer due to the different electronic environment.

  • 2-(4-Chloro-2-nitrophenyl)ethanol: This is another 1,2,4-trisubstituted isomer. Again, the pattern of C-H wagging bands will be unique, providing a clear fingerprint for identification.

The subtle yet significant differences in the C-H wagging patterns, combined with the shifts in the NO₂ stretching frequencies, provide a robust and multi-faceted basis for the positive identification of each specific positional isomer.

Logical Framework for Isomer Differentiation

Caption: Decision logic for isomer identification via C-H wagging patterns.

Conclusion

FTIR spectroscopy stands as a powerful, accessible, and definitive technique for the structural elucidation of positional isomers like 2-(4-chloro-3-nitrophenyl)ethanol and its variants. By focusing on the substituent-sensitive regions of the spectrum—particularly the aromatic C-H out-of-plane bending modes and the nitro group stretching vibrations—researchers can confidently distinguish between these closely related compounds. Adherence to a rigorous and self-validating experimental protocol ensures the integrity and reproducibility of the results, making FTIR an indispensable tool in the arsenal of the modern drug development and chemical research professional.

References

  • Chemistry LibreTexts. (2021, July 31). 24.6: Nitro Compounds. [Link]

  • Chemistry LibreTexts. (2022, October 4). 3.1.12: Spectroscopy of Alcohols and Phenols. [Link]

  • University of Calgary. IR Spectroscopy Tutorial: Nitro Groups. [Link]

  • University of Calgary. IR Spectroscopy Tutorial: Alcohols. [Link]

  • International Journal of Multidisciplinary Research and Development. (2025, December 10). Studying the composition of alcohols using IR spectroscopy. [Link]

  • Michigan State University Department of Chemistry. Infrared Spectrometry. [Link]

  • Scribd. FTIR SOP. [Link]

  • Specac Ltd. Interpreting Infrared Spectra. [Link]

  • Spectroscopy Online. (2020, September 1). Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. [Link]

  • Eötvös Loránd University. Benzene and its derivatives. [Link]

  • Schuur, J., & Gasteiger, J. (1997). Infrared Spectra Simulation of Substituted Benzene Derivatives on the Basis of a 3D Structure Representation. Analytical Chemistry, 69(13), 2398–2405. [Link]

  • e-PG Pathshala. CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 9: Characteristic vibrational frequencies of functional groups. [Link]

  • ResearchGate. (a) Out-of-plane and (b) in-plane bending vibrations of the aromatic C−H unit. [Link]

  • Martens, J., et al. (2017). Mass spectrometry-based identification of ortho-, meta- and para-isomers using infrared ion spectroscopy. Analyst, 142(15), 2797-2804. [Link]

  • New Jersey Institute of Technology. (1975, May 31). A study of the vibrational spectra of some monosubstituted benezene derivatives of group VIA of the periodic table. [Link]

  • Krishnakumar, V., & Balachandran, V. (2005). FTIR and FT-Raman Spectra, Vibrational Assignments and Density Functional Theory Calculations of 2,6-dibromo-4-nitroaniline and 2-(methylthio)aniline. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 61(8), 1811-1819. [Link]

  • Oregon State University. Aromatic Fingerprint Vibrations. [Link]

  • University of Colorado Boulder. Infrared Spectroscopy. [Link]

  • University of Calgary. IR Spectroscopy Tutorial: Aromatics. [Link]

  • ResearchGate. FTIR of 4-nitro-1,8-naphthalimide-N-ethylene-N, N 0 -dimethyl, N 00 -hexadecyl bromide. [Link]

  • University of Washington. (2012, July 16). ATR-FTIR Prestige 21 - BASIC OPERATION AND SOP. [Link]

  • University of Toronto Scarborough. (2020, October 15). Bruker Alpha-P ATR FTIR Standard Operating Procedure (Diamond-ATR). [Link]

  • Professor Andrew Mills, Queen's University Belfast. Standard Operating Procedure 1 FTIR (Spectrum One). [Link]

  • ChemRxiv. (2017). Mass spectrometry-based identification of ortho-, meta- and para- isomers using infrared ion spectroscopy. [Link]

  • Scribd. C-Cl Bond Vibrational Frequency Calculation. [Link]

  • ResearchGate. Calculation of a Vibrational Frequency for the C-Cl Bond. [Link]

  • NIST. Phenylethyl Alcohol. [Link]

  • University of California, Santa Barbara. Fourier Transform Infrared Spectroscopy. [Link]

  • MDPI. (2023, February 9). Fluorescence Sensing of Some Important Nitroaromatic Compounds by Using Polyaniline Ag Composite. [Link]

  • AZoM. (2025, March 21). How to Interpret FTIR Results: A Beginner's Guide. [Link]

  • National Center for Biotechnology Information. (2022, March 17). Utilization of Machine Learning for the Differentiation of Positional NPS Isomers with Direct Analysis in Real Time Mass Spectrometry. [Link]

  • ResearchGate. The solid state FT‐IR spectra of nitro compounds 1, 2 and 3. [Link]

  • SpectraBase. 2-Phenylethanol. [Link]

  • Spectroscopy Online. (2016, May 1). Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings. [Link]

  • SpectraBase. 2-Phenoxyethanol. [Link]

  • Wikipedia. Fourier-transform infrared spectroscopy. [Link]

  • ResearchGate. Surfaces of the characteristic IR bands of a nitro group for nitrodope samples with different contents of nitrocellulose. [Link]

  • PubMed. (1997, July 1). Infrared Spectra Simulation of Substituted Benzene Derivatives on the Basis of a 3D Structure Representation. [Link]

  • International Journal of Advanced Research in Physical Science. Vibrational frequency analysis of CH Cl molecule; ab initio study. [Link]

  • National Center for Biotechnology Information. 2-Phenylethanol. [Link]

  • IntechOpen. (2025, April 25). Fourier Transform Infrared (FTIR) Spectroscopy of Biomolecules. [Link]

  • ResearchGate. FTIR spectra for different concentrations of (A) ethanol standards and (B) methanol standards. [Link]

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Validation

Validation of HPLC methods for 2-(4-Chloro-3-nitrophenyl)ethanol quantification in drug discovery

The quantification of 2-(4-Chloro-3-nitrophenyl)ethanol —a critical intermediate and building block in the synthesis of active pharmaceutical ingredients (APIs)—demands rigorous analytical precision. Because nitroaromati...

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Author: BenchChem Technical Support Team. Date: April 2026

The quantification of 2-(4-Chloro-3-nitrophenyl)ethanol —a critical intermediate and building block in the synthesis of active pharmaceutical ingredients (APIs)—demands rigorous analytical precision. Because nitroaromatic compounds often present genotoxic risks and structural isomerism challenges, developing a highly selective and robust High-Performance Liquid Chromatography (HPLC) method is paramount in drug discovery and development.

Historically, laboratories have relied on standard fully porous C18 columns for reversed-phase HPLC. However, the unique electronic properties of chloro- and nitro-substituted aromatic rings require a more nuanced approach. This guide provides an objective comparison between traditional fully porous C18 methods and advanced Core-Shell Phenyl-Hexyl methodologies, grounded in the latest [1].

The Analytical Challenge: Causality in Column and Solvent Selection

To build a self-validating and robust analytical protocol, scientists must understand the physical chemistry governing the separation.

1. The Limitation of C18 Phases: Standard C18 stationary phases rely exclusively on hydrophobic (dispersive) interactions. When analyzing 2-(4-Chloro-3-nitrophenyl)ethanol, C18 columns frequently struggle to resolve the target analyte from closely related positional isomers (e.g., 2-(2-chloro-5-nitrophenyl)ethanol) or degradation products, leading to co-elution and peak broadening.

2. The Phenyl-Hexyl Advantage ( π−π Interactions): Switching to a Phenyl-Hexyl stationary phase introduces an orthogonal separation mechanism. The phenyl ring on the stationary phase interacts with the highly delocalized electron cloud of the nitroaromatic analyte via π−π interactions . The hexyl spacer provides enough flexibility for the phenyl ring to align optimally with the analyte, combining steric selectivity with aromatic selectivity[2].

3. The Causality of Solvent Choice (Methanol vs. Acetonitrile): In standard reversed-phase HPLC, acetonitrile is often preferred for its low viscosity. However, for phenyl-hexyl columns, methanol is scientifically superior . Acetonitrile contains a carbon-nitrogen triple bond with its own π electrons, which competitively inhibits the π−π interactions between the stationary phase and the nitroaromatic analyte. Methanol lacks π electrons, thereby enhancing retention and delivering the unique selectivity required for baseline resolution[2].

4. Core-Shell vs. Fully Porous Particles: feature a solid, impermeable silica inner core surrounded by a thin porous outer shell[3]. This morphology drastically reduces the diffusion distance for analytes (minimizing the mass transfer C -term in the van Deemter equation). The result is ultra-high performance liquid chromatography (UHPLC) efficiency—yielding sharper peaks and higher plate counts—at standard HPLC backpressures[3].

G cluster_0 Standard Fully Porous C18 cluster_1 Core-Shell Phenyl-Hexyl Analyte 2-(4-Chloro-3-nitrophenyl)ethanol (Nitroaromatic) C18 Hydrophobic Interactions Only Analyte->C18 PH Hydrophobic + π-π Interactions Analyte->PH Res1 Isomer Co-elution Broader Peaks C18->Res1 Res2 Baseline Resolution Sharp Peaks PH->Res2

Caption: Chromatographic separation mechanisms: C18 vs. Phenyl-Hexyl phases for nitroaromatics.

Performance Comparison: Fully Porous C18 vs. Core-Shell Phenyl-Hexyl

The following table synthesizes the quantitative performance data when quantifying 2-(4-Chloro-3-nitrophenyl)ethanol using both approaches on a standard 400-bar HPLC system.

ParameterFully Porous C18 (5 µm)Core-Shell Phenyl-Hexyl (2.7 µm)Scientific Impact
Separation Mechanism Hydrophobic onlyHydrophobic + π−π Enables resolution of structural isomers.
Theoretical Plates ( N ) ~90,000 plates/m~200,000 plates/mSharper peaks; higher sensitivity (S/N ratio).
System Backpressure ~150 bar~220 barRemains compatible with standard HPLC equipment.
Resolution ( Rs​ ) < 1.5 (Co-elution)> 2.0 (Baseline)Meets ICH Q2(R2) specificity requirements.
Analysis Time 15 minutes6 minutes60% reduction in solvent consumption and time.

Step-by-Step ICH Q2(R2) Method Validation Protocol

Under the[4], analytical procedure validation must demonstrate that the method is "fit for purpose" across its lifecycle. The following protocol outlines the self-validating workflow for the Core-Shell Phenyl-Hexyl method.

Phase 1: System Suitability Testing (SST)

Before executing validation parameters, the system must prove its baseline capability.

  • Prepare a standard solution of 2-(4-Chloro-3-nitrophenyl)ethanol at 100 µg/mL in the mobile phase (e.g., 40% Water / 60% Methanol).

  • Inject the standard 6 consecutive times.

  • Acceptance Criteria: Relative Standard Deviation (RSD) of peak area ≤2.0% ; Tailing Factor ( Tf​ ) ≤1.5 ; Theoretical plates ≥5000 .

Phase 2: Specificity & Forced Degradation

Specificity ensures the method can accurately measure the analyte in the presence of impurities, degradants, and matrix components.

  • Prepare blank solutions, individual impurity spikes, and the main analyte.

  • Subject the analyte to forced degradation: Acid (1N HCl), Base (1N NaOH), Oxidation (3% H2​O2​ ), Thermal (80°C), and Photolytic (UV light) for 24 hours.

  • Inject all samples.

  • Acceptance Criteria: No interference at the retention time of 2-(4-Chloro-3-nitrophenyl)ethanol. Peak purity angle must be less than the peak purity threshold (using a Photodiode Array detector).

Phase 3: Linearity and Range
  • Prepare a minimum of 5 concentration levels ranging from the Reporting Limit (or LOQ) up to 120% of the target specification limit (e.g., 10, 25, 50, 100, and 120 µg/mL).

  • Inject each level in triplicate.

  • Plot the peak area versus concentration and apply linear regression.

  • Acceptance Criteria: Correlation coefficient ( R2 ) ≥0.999 . The y-intercept should be statistically insignificant relative to the 100% response.

Phase 4: Accuracy and Precision
  • Repeatability (Precision): Prepare 6 independent sample solutions at the 100% test concentration. Inject and calculate the %RSD of the assay results (Criterion: ≤2.0% ).

  • Accuracy (Recovery): Spike known amounts of 2-(4-Chloro-3-nitrophenyl)ethanol into a synthetic matrix at 3 levels (e.g., 80%, 100%, 120%) in triplicate.

  • Acceptance Criteria: Mean recovery must fall between 98.0% and 102.0% at each level.

Phase 5: Robustness
  • Deliberately vary critical method parameters: Flow rate ( ±0.1 mL/min), Column temperature ( ±5 °C), and Mobile phase composition ( ±2% Methanol).

  • Acceptance Criteria: System suitability parameters (Resolution ≥2.0 , Tf​≤1.5 ) must remain unaffected, proving the method's reliability in routine drug discovery environments.

G Start Method Optimization (Core-Shell Phenyl-Hexyl + MeOH) Spec Specificity & Selectivity (Forced Degradation Samples) Start->Spec Lin Linearity & Range (Reporting Limit to 120% Specification) Spec->Lin Acc Accuracy & Precision (Repeatability & Intermediate Precision) Lin->Acc Rob Robustness (Flow Rate, Temp, Mobile Phase Variations) Acc->Rob Val ICH Q2(R2) Validated Method Ready for Drug Discovery Rob->Val

Caption: Step-by-step ICH Q2(R2) analytical method validation workflow.

Conclusion

For the quantification of 2-(4-Chloro-3-nitrophenyl)ethanol, defaulting to a standard fully porous C18 column often results in compromised resolution and extended run times. By leveraging the causality of π−π interactions through a Core-Shell Phenyl-Hexyl stationary phase paired with a methanol-based mobile phase, laboratories can achieve baseline resolution of critical isomers. When validated against the rigorous standards of the ICH Q2(R2) framework, this approach provides a highly trustworthy, fast, and reproducible self-validating system tailored for modern drug discovery.

References

  • Phenomenex. "Core-Shell vs Fully Porous Particles Webinar". Phenomenex.com. Available at:[Link]

  • European Medicines Agency (EMA). "ICH Q2(R2) Guideline on validation of analytical procedures - Step 5". Europa.eu, December 14, 2023. Available at:[Link]

  • International Council for Harmonisation (ICH). "Validation of Analytical Procedures Q2(R2)". ICH.org, November 30, 2023. Available at:[Link]

  • Agilent Technologies. "Optimizing the Separation of 20 Nitro-aromatics Using Consecutively, a Phenyl-Hexyl Column with p-p Interaction and a C-18 Column". Agilent.com. Available at:[Link]

Sources

Validation

Benchmarking Palladium vs. Platinum Catalysts for the Chemoselective Reduction of 2-(4-Chloro-3-nitrophenyl)ethanol

Target Audience: Researchers, Process Chemists, and Drug Development Professionals In the synthesis of active pharmaceutical ingredients (APIs) and advanced agrochemicals, the chemoselective reduction of halonitroarenes...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals

In the synthesis of active pharmaceutical ingredients (APIs) and advanced agrochemicals, the chemoselective reduction of halonitroarenes remains a critical bottleneck. When reducing 2-(4-Chloro-3-nitrophenyl)ethanol to 2-(3-Amino-4-chlorophenyl)ethanol , the primary challenge is preventing the concurrent cleavage of the carbon-chlorine (C–Cl) bond—a side reaction known as hydrodehalogenation[1].

This guide provides an in-depth, objective benchmarking of Palladium (Pd) and Platinum (Pt) catalyst systems for this specific transformation. By analyzing the mechanistic causality behind catalyst performance, we establish a robust, self-validating protocol for process scale-up.

Mechanistic Causality: The Selectivity Challenge

To understand why catalyst selection is paramount, we must examine the competitive kinetics at the metal surface. The reduction of the nitro group (-NO₂) and the hydrogenolysis of the C–Cl bond operate via different mechanistic pathways[2].

  • Palladium (Pd/C): Palladium is highly active for nitro reduction but possesses a low energy barrier for oxidative addition into aryl-halide bonds. Because C–Cl hydrogenolysis follows an electrophilic substitution mechanism, the electron-rich Pd surface acts as an ideal electron donor, leading to rapid and often uncontrollable hydrodehalogenation[1][2].

  • Platinum (Pt/C): Platinum is intrinsically less active for C–Cl bond cleavage while maintaining excellent kinetics for -NO₂ reduction. However, unmodified Pt/C can still yield 5–15% of the dehalogenated impurity at full conversion[3].

  • Modified Platinum (Pt/V/C or Pt(S)/C): To achieve >99% chemoselectivity, the Pt surface must be modified. Doping the catalyst with Vanadium (Pt/V/C) or poisoning it with sulfur (sulfided Pt/C) selectively deactivates the specific active sites responsible for C–Cl oxidative addition without impeding the nitro reduction cycle[1][3].

ReactionPathway Substrate 2-(4-Chloro-3-nitrophenyl)ethanol Desired 2-(3-Amino-4-chlorophenyl)ethanol (Target) Substrate->Desired Nitro Reduction (Pt/V/C or Pt(S)/C) Impurity 2-(3-Aminophenyl)ethanol (Dehalogenated Impurity) Substrate->Impurity Direct Over-reduction (Pd/C) Desired->Impurity Hydrodehalogenation (Pd/C, High Temp)

Caption: Competitive reaction pathways highlighting chemoselective nitro reduction vs. hydrodehalogenation.

Benchmarking Data: Catalyst Performance Comparison

The following table synthesizes experimental benchmarking data for the reduction of chloronitroarenes, applying standard process chemistry conditions (1–5 bar H₂, 25–30 °C).

Catalyst SystemConversion (%)Selectivity for Target (%)Dehalogenation Impurity (%)Mechanistic Verdict
10% Pd/C > 99.0< 50.0> 50.0Not Recommended. Rapid C–Cl cleavage limits utility unless potent inhibitors (e.g., morpholine) are used.
5% Pt/C (Unmodified) > 99.085.0 - 90.010.0 - 15.0Sub-optimal. Requires extensive downstream purification to remove the des-chloro impurity[3].
5% Pt(S)/C (Sulfided) > 99.0> 99.0< 1.0Highly Recommended. Sulfur poisoning effectively blocks dehalogenation sites[1].
5% Pt/V/C (V-Doped) > 99.0> 99.5< 0.5Industry Standard. Exceptional safety and chemoselectivity profile for pharmaceutical scale-up[3].

Data extrapolated from scalable pharmaceutical manufacturing protocols for halonitroarenes[1][3].

Experimental Methodology: Self-Validating Protocol

To ensure scientific integrity and reproducibility, the following protocol utilizes 5% Pt/V/C (or alternately, 5% Pt(S)/C) to reduce 2-(4-Chloro-3-nitrophenyl)ethanol. This workflow is designed as a self-validating system: it relies on real-time hydrogen uptake metrics to prevent over-reduction.

Materials Required
  • Substrate: 2-(4-Chloro-3-nitrophenyl)ethanol (1.0 equivalent)

  • Catalyst: 5% Pt/V/C (Evonik CF 1082 BV or equivalent) – 1.0 to 2.0 mol% Pt relative to substrate[3].

  • Solvent: Ethanol or Ethyl Acetate (HPLC grade, degassed).

  • Equipment: High-pressure autoclave with a calibrated gas-uptake monitoring system.

Step-by-Step Protocol
  • Reactor Charging: To a clean, dry autoclave, add 2-(4-Chloro-3-nitrophenyl)ethanol (e.g., 10.0 g, 49.6 mmol) and dissolve in 100 mL of Ethanol. Carefully add the 5% Pt/V/C catalyst (approx. 0.5 g). Caution: Dry catalysts can be pyrophoric; handle under an inert atmosphere.

  • Inertion Cycle: Seal the reactor. Pressurize with Nitrogen (N₂) to 3 bar, hold for 1 minute, and vent to atmospheric pressure. Repeat this N₂ purge three times to displace all oxygen[1].

  • Hydrogenation Initiation: Purge the reactor three times with Hydrogen (H₂) gas. Finally, pressurize the reactor to 3 bar H₂ .

  • Reaction Execution: Initiate vigorous stirring (800–1000 rpm) to overcome mass transfer limitations. Heat the reaction mixture to 30 °C .

  • In-Process Control (IPC) & Self-Validation:

    • Monitor the H₂ uptake curve. The theoretical uptake is 3.0 equivalents of H₂ per mole of substrate.

    • Self-Validation Check: The reaction is complete when the H₂ uptake curve becomes strictly asymptotic (flattens out). Do not rely solely on time.

    • Pull a 0.5 mL aliquot, filter through a 0.22 µm PTFE syringe filter, and analyze via HPLC or GC-MS to confirm >99% conversion and <0.5% dehalogenation.

  • Workup and Isolation: Once complete, vent the H₂ gas and purge the reactor three times with N₂. Filter the reaction mixture through a tight pad of Celite to remove the heterogeneous catalyst. Wash the filter cake with fresh Ethanol (2 × 20 mL).

  • Concentration: Concentrate the combined filtrate under reduced pressure to yield the crude 2-(3-Amino-4-chlorophenyl)ethanol, which typically requires no further purification for subsequent synthetic steps.

Workflow Step1 1. Reactor Setup Load Substrate, Solvent (EtOH), & Pt/V/C Step2 2. Purge Cycle 3x N2 Purge, 3x H2 Purge Step1->Step2 Step3 3. Hydrogenation Pressurize H2 (3 bar), Heat to 30°C, Stir Step2->Step3 Step4 4. In-Process Control (IPC) Monitor H2 Uptake & HPLC Aliquots Step3->Step4 Decision H2 Uptake Asymptotic? Step4->Decision Step5 5. Workup Filter Catalyst (Celite), Concentrate Filtrate Decision->Step3 No (Continue Stirring) Decision->Step5 Yes (Reaction Complete)

Caption: Standard operating procedure for the chemoselective catalytic hydrogenation workflow.

Conclusion & Recommendations

For the reduction of 2-(4-Chloro-3-nitrophenyl)ethanol, Palladium on Carbon (Pd/C) should be strictly avoided due to its inherent propensity to catalyze hydrodehalogenation. While unmodified Platinum (Pt/C) offers a marked improvement, it falls short of the rigorous purity requirements demanded in pharmaceutical synthesis.

The optimal benchmarked solution is the use of Vanadium-doped Platinum (Pt/V/C) or Sulfided Platinum (Pt(S)/C). These modified catalyst systems elegantly manipulate the surface kinetics—poisoning the active sites responsible for C–Cl cleavage while preserving the rapid turnover required for nitro reduction. Implementing these catalysts alongside strict H₂ uptake monitoring guarantees a highly pure, scalable, and economically viable process.

References

  • Preparation and Catalytic Performance of Metal-Rich Pd Phosphides for the Solvent-Free Selective Hydrogenation of Chloronitrobenzene Source: MDPI (Molecules) URL:[Link]

  • An Efficient Second-Generation Manufacturing Process for the pan-RAF Inhibitor Belvarafenib Source: Organic Process Research & Development (ACS Publications) URL:[Link]

  • Chemoselective Hydrogenation of Nitroarenes with Carbon Nanofiber-Supported Platinum and Palladium Nanoparticles Source: Organic Letters (ACS Publications) URL:[Link]

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Handling of 2-(4-Chloro-3-nitrophenyl)ethanol

For Researchers, Scientists, and Drug Development Professionals In the dynamic landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are fundamental. 2-(4-Chloro-3-ni...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the dynamic landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are fundamental. 2-(4-Chloro-3-nitrophenyl)ethanol, a compound with potential applications in various synthetic pathways, requires meticulous handling due to its chemical structure. This guide, developed by our senior application scientists, provides in-depth, field-proven safety protocols and logistical plans to ensure the well-being of laboratory personnel and the integrity of your research. Our commitment is to empower you with the knowledge to handle this and similar compounds with the utmost confidence and safety.

This guide, therefore, is built on a foundation of established safety principles for handling analogous hazardous compounds.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered PPE approach is non-negotiable to minimize any potential exposure. The selection of appropriate PPE is contingent on the specific laboratory procedures being performed.

Core PPE Requirements
Body PartRecommended ProtectionRationale and Specifications
Eyes/Face Chemical splash goggles and a face shieldStandard EN166 (EU) or ANSI Z87.1 (US) approved. A face shield is crucial when there is a risk of splashes or when handling larger quantities.[3]
Skin/Body Flame-resistant lab coat (e.g., Nomex®) and a chemical-resistant apronThe lab coat should be fully buttoned. An apron provides an additional barrier against spills.[4]
Hands Chemical-resistant gloves (Butyl rubber or Viton recommended)Due to the chlorinated and aromatic nature of the compound, standard nitrile gloves may not offer sufficient protection for prolonged contact.[2][4] It is best practice to double-glove.[4] Always inspect gloves for any signs of degradation or perforation before use.
Respiratory NIOSH-approved respirator with organic vapor cartridgesTo be used when handling the compound outside of a certified chemical fume hood or if there is a potential for aerosol generation.[4] A full respiratory protection program, including fit-testing, is essential.
Feet Closed-toe, chemical-resistant shoesTo protect feet from potential spills.[1]
PPE Selection Workflow

The following diagram illustrates a logical workflow for selecting the appropriate level of PPE based on the experimental context.

PPE_Selection_Workflow PPE Selection Workflow for 2-(4-Chloro-3-nitrophenyl)ethanol Start Start: Assess Task FumeHood Is the work performed in a certified chemical fume hood? Start->FumeHood Aerosol Potential for aerosol or dust generation? FumeHood->Aerosol Yes SmallScale Small scale (<1g) and non-energetic? FumeHood->SmallScale No Splash Risk of significant splash? Aerosol->Splash No RespiratoryPPE Full Protection: - Enhanced PPE + NIOSH-approved Respirator Aerosol->RespiratoryPPE Yes CorePPE Core PPE: - Safety Goggles - Lab Coat - Chemical-Resistant Gloves - Closed-toe Shoes Splash->CorePPE No EnhancedPPE Enhanced PPE: - Core PPE + Face Shield + Chemical Apron Splash->EnhancedPPE Yes SmallScale->CorePPE Yes SmallScale->EnhancedPPE No

Caption: Decision tree for selecting appropriate PPE.

Operational Plan: Safe Handling from Receipt to Reaction

A systematic approach to handling 2-(4-Chloro-3-nitrophenyl)ethanol at every stage is crucial for maintaining a safe laboratory environment.

Receiving and Storage
  • Inspect on Arrival: Upon receipt, carefully inspect the container for any signs of damage or leakage.

  • Labeling: Ensure the container is clearly labeled with the chemical name, date of receipt, and any hazard warnings.

  • Segregated Storage: Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[5][6] It should be stored separately from flammable materials.[6]

Weighing and Aliquoting
  • Designated Area: All weighing and aliquoting of the solid compound should be performed within a certified chemical fume hood to minimize inhalation exposure.[4]

  • Engineering Controls: Use an analytical balance with a draft shield to prevent the dispersal of fine particles.[1]

  • Minimize Dust Generation: Handle the solid with care, using a micro-spatula to avoid creating dust.[1][3]

Experimental Procedures
  • Work in a Fume Hood: All manipulations, including dissolving the compound and running reactions, must be conducted in a chemical fume hood.[7]

  • Preventive Measures: Do not eat, drink, or smoke in the laboratory.[4][7] Wash hands thoroughly after handling the compound.[7]

  • Spill Preparedness: Have a spill kit readily available. The kit should contain an absorbent material suitable for chemical spills, and appropriate waste disposal bags.

Disposal Plan: A Cradle-to-Grave Responsibility

Proper disposal of 2-(4-Chloro-3-nitrophenyl)ethanol and any contaminated materials is a critical component of safe laboratory practice.

Waste Segregation
  • Solid Waste: Any solid waste, including contaminated gloves, bench paper, and weighing paper, should be collected in a designated, clearly labeled hazardous waste container.

  • Liquid Waste: Solutions containing 2-(4-Chloro-3-nitrophenyl)ethanol and any solvents used for cleaning should be collected in a separate, labeled hazardous waste container. Do not mix different waste streams.[8]

  • Sharps: Contaminated needles or other sharps must be disposed of in a designated sharps container.

Waste Container Management
  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name of the contents.[8]

  • Closure: Waste containers must be kept tightly closed except when adding waste.[8]

  • Storage: Store waste containers in a designated satellite accumulation area, segregated by compatibility.[8]

Disposal Procedure

Follow your institution's and local regulations for the disposal of hazardous chemical waste. Contact your institution's Environmental Health and Safety (EHS) department for specific guidance and to arrange for waste pickup.[8]

Emergency Procedures: Planning for the Unexpected

Spill Response
  • Evacuate: In the event of a significant spill, evacuate the immediate area.

  • Alert: Notify your supervisor and your institution's EHS department.

  • Control: If the spill is small and you are trained to do so, contain the spill using the appropriate absorbent material from your spill kit.

  • Cleanup: Wearing appropriate PPE, carefully clean up the spill. All cleanup materials must be disposed of as hazardous waste.

Exposure Response
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[3][7] Seek medical attention.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[3][7] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air.[3] If they are not breathing, give artificial respiration. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Rinse the mouth with water.[3] Seek immediate medical attention.

By adhering to these comprehensive guidelines, you can confidently and safely incorporate 2-(4-Chloro-3-nitrophenyl)ethanol into your research workflows, advancing your scientific objectives while prioritizing a culture of safety.

References

  • Personal protective equipment for handling 9-(4-Nitrophenyl)-9H-carbazole. Benchchem.
  • Personal protective equipment for handling 2-Nitrophenol. Benchchem.
  • Safety Data Sheet: 4-Nitrophenol. Carl ROTH.
  • Safety Data Sheet. Angene Chemical.
  • HAZARD SUMMARY. NJ.gov.
  • 4-Nitrophenol.
  • Chlorinated Solvents Health Effects: Understanding Risks and Precautions. Ecolink, Inc.
  • SAFETY DATA SHEET. Fisher Scientific.
  • RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY.
  • SAFETY DATA SHEET. Sigma-Aldrich.
  • SAFETY DATA SHEET. MilliporeSigma.
  • appendix 6. toxicological data for class 3 solvents. FDA.
  • Guidance on Storage and Handling of Chlorinated Solvents.
  • 2-[[3-chloro-4-[(4-nitrophenyl)azo]phenyl]ethylamino]ethanol. NextSDS.
  • 2-((4-Chloro-2-nitrophenyl)amino)ethanol (CAS No. 59320-13-7) SDS. Guidechem.
  • Standard Operating Procedure for Laboratories. ipo.
  • Safe Handling and Storage of Chemicals. Environmental Health & Safety.
  • Guidelines: Handling and Disposal of Chemicals. Purdue Engineering.
  • 1-(3-Nitrophenyl)ethanol. AK Scientific, Inc.
  • Safety Data Sheet: 2-(4-Nitrophenyl)ethanol. Chemos GmbH&Co.KG.
  • Toxicological Profile for Nitrophenols. Agency for Toxic Substances and Disease Registry | ATSDR.

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